Trimyristin, also known as glyceryl trimyristate, is a saturated fat with the chemical formula C₄₅H₈₆O₆ [1] [2]. The table below summarizes its core characteristics:
| Property | Description |
|---|---|
| Systematic Name | Propane-1,2,3-triyl tri(tetradecanoate) [1] |
| Molecular Mass | 723.177 g·mol⁻¹ [1] [2] |
| Appearance | White to yellowish-gray, odorless solid [1] [3] |
| Melting Point | 56–57 °C [1] |
| Solubility | Insoluble in water; soluble in ethanol, diethyl ether, acetone, benzene, chloroform, and dichloromethane [1] |
| Primary Natural Source | Nutmeg (Myristica fragrans), comprising 20-25% of its dry mass [1] [4] |
This compound is the triglyceride ester derived from glycerol and three units of myristic acid. It is a primary component of nutmeg butter, the fixed oil obtained from the nutmeg seed [4].
The extraction of this compound from nutmeg is a common organic chemistry experiment due to its high abundance in the spice [1]. The following diagram illustrates a classic Soxhlet extraction setup:
Classical Soxhlet extraction setup for this compound isolation.
A standard laboratory-scale procedure is as follows [5]:
In drug development, this compound is valued as a material for formulating colloidal lipid dispersions to improve the delivery of poorly water-soluble drugs [7].
| Application | Function & Significance |
|---|---|
| Lipid Nanoparticles & Nanoemulsions | Serves as a core lipid matrix material for parenteral (intravenous) administration of lipophilic drugs, enhancing bioavailability and demonstrating low toxicity [7]. |
| Drug Release Studies | Used to create model lipid nanoemulsions for investigating drug release kinetics and transfer rates into lipophilic acceptors, mimicking physiological conditions [7]. |
| Chemical Synthesis | A starting material for the synthesis of myristic acid via saponification (alkaline hydrolysis), a process foundational in organic chemistry education [1] [8]. |
Research shows a clear correlation between a drug's lipophilicity (LogP value) and its release rate from this compound nanoemulsions; higher LogP values result in slower transfer, which is crucial for predicting drug behavior in vivo [7].
The table below summarizes the primary natural sources of trimyristin and its relative abundance where available.
| Source | Type / Part | Abundance (w/w) | Notes |
|---|---|---|---|
| Nutmeg (Myristica fragrans) [1] [2] | Seed / Kernel | 20 - 25% of dry mass [1] | Most common source for lab isolation; comprises up to 40% of "nutmeg butter" (fixed oil) [2]. |
| Coconut Oil [3] | Oil | Information missing | Listed as a major natural source [3]. |
| Palm Kernel Oil [3] | Oil | Information missing | Listed as a major natural source [3]. |
| Babassu Oil [3] | Oil | Information missing | Listed as a major natural source [3]. |
Here are detailed methodologies for extracting this compound, ranging from classic techniques to more modern, eco-friendly approaches.
This is a standard introductory organic chemistry experiment for isolating this compound [1].
The workflow for this classic method can be visualized as follows:
This method uses a less hazardous solvent system of ethyl acetate, ethanol, and water [4].
The workflow for this alternative method is as follows:
Beyond its role as a laboratory model compound, this compound shows significant promise in pharmaceutical research, particularly in drug delivery.
| Application Area | Function / Role | Research Context & Details |
|---|---|---|
| Drug Delivery Systems [5] [6] | Lipid Nanocarrier / Excipient | Used in Solid Lipid Nanoparticles (SLNs) and liposomes to improve drug bioavailability, enable targeted therapy, and provide a stable lipid matrix [5]. |
| Liposome Stabilization [6] | Membrane Stabilizing Component | Hybrid lipids synthesized from myristic acid (derived from this compound) significantly increase the rigidity and stabilize the lipid bilayer of liposomes over a wide temperature range [6]. |
| Prodrug & Carrier Synthesis [6] | Source of Myristic Acid | Acts as a starting material for the chemical synthesis of structured acylglycerols designed to carry bioactive molecules like phytosterols, enhancing their delivery [6]. |
| Laboratory Reagent [3] [1] | Model Compound / Substrate | Primarily used in R&D a standard compound for teaching extraction and saponification, and for preparing myristic acid and its salts [3] [1]. |
This compound serves as a crucial compound bridging natural product chemistry and modern pharmaceutical technology. Its well-documented isolation from nutmeg provides a reliable source for research, while its properties make it a valuable excipient in advanced drug delivery systems.
Trimyristin is a prominent triglyceride naturally abundant in nutmeg seeds (Myristica fragrans), constituting approximately 20-25% of the dried seed's mass. This compound serves as a primary storage lipid and represents a significant source of myristic acid. As a saturated fat with the chemical name propane-1,2,3-triyl tri(tetradecanoate), this compound belongs to the broader class of glycerolipids that are ubiquitous in plant oils and fats. Its substantial presence in nutmeg makes it an ideal candidate for both educational extraction experiments and pharmaceutical investigations.
The compound exhibits distinct physical characteristics including a white to yellowish-gray appearance, melting point of 56–57°C, and solubility profile favoring organic solvents like ethanol, acetone, benzene, chloroform, and diethyl ether while remaining insoluble in water. These properties significantly influence extraction efficiency and methodological approaches. From a pharmaceutical perspective, this compound serves as more than just an inert excipient; emerging research indicates it possesses inherent bioactivity that contributes to nutmeg's broader pharmacological effects, including antimicrobial properties and acetylcholinesterase inhibition relevant to cognitive disorders [1] [2].
Table 1: Fundamental Chemical and Physical Properties of this compound
| Property | Specification |
|---|---|
| Chemical Formula | C₄₅H₈₆O₆ |
| Molar Mass | 723.177 g·mol⁻¹ |
| Appearance | White to yellowish-gray solid |
| Melting Point | 56–57°C |
| Solubility | Soluble in ethanol, acetone, benzene, chloroform, dichloromethane, ether; insoluble in water |
| Flash Point | >110°C |
| Density | 0.862 g/cm³ at 20°C |
The extraction of this compound from nutmeg seeds typically employs non-polar organic solvents that leverage the compound's high solubility in these media. The conventional approach utilizes steam distillation followed by purification through ether extraction and subsequent distillation or rotary evaporation to remove volatile solvents. Diethyl ether extraction at room temperature demonstrates particular efficiency due to this compound's high solubility, making it a standard introductory-level organic chemistry experiment. This method typically yields this compound representing the substantial 20-25% natural abundance in nutmeg, providing a relatively pure compound with minimal processing requirements [2].
Recent methodological advancements have explored eco-friendly solvent systems that reduce reliance on highly volatile organic solvents. Research indicates that a ternary solvent system comprising ethyl acetate, ethyl alcohol, and water (in a volume ratio of 4.5:4.5:1) under reflux conditions achieves approximately 8.0% product recovery without requiring diethyl ether, dichloromethane, or acetone. This system offers environmental and safety advantages while maintaining respectable extraction efficiency. Crystallization of this compound occurs directly within the cooling extraction solvent, significantly simplifying isolation and purification processes. Comparative studies reveal that while room temperature extraction with this solvent system proves inefficient for this compound, reflux conditions dramatically improve recovery rates, highlighting the critical importance of temperature optimization in extraction protocols [3].
Table 2: Comparative Efficiency of Extraction Methods for this compound
| Extraction Method | Solvent System | Conditions | Efficiency/Recovery |
|---|---|---|---|
| Conventional | Diethyl ether | Room temperature | High (leverages natural 20-25% abundance) |
| Ternary System | Ethyl acetate:ethanol:water (4.5:4.5:1) | Reflux | 8.0% recovery |
| Ternary System | Ethyl acetate:ethanol:water (4.5:4.5:1) | Room temperature | Inefficient |
The extraction workflow below outlines the key decision points in the this compound isolation process:
Figure 1: Experimental workflow for this compound extraction from nutmeg, highlighting key methodological decision points that impact efficiency and purity.
This compound demonstrates significant acetylcholinesterase (AChE) inhibition activity in both in vivo and in vitro studies, as evidenced by research involving memory-deficient mice. Enzyme kinetic studies indicate that this compound, along with myristicin, exhibits a mixed type of inhibition (competitive-noncompetitive) toward AChE. This mechanism reduces AChE activity in nervous tissue, potentially enhancing cholinergic neurotransmission by preserving acetylcholine levels in synaptic clefts. Such activity positions this compound as a promising candidate for managing cognitive disorders including Alzheimer's disease, where AChE inhibitors represent a first-line therapeutic approach to ameliorate cognitive deficits by prolonging the activity of this crucial neurotransmitter [1].
Research reveals that this compound possesses substantial antibacterial activity against both gram-positive and gram-negative bacteria. Chloroform extracts of nutmeg seeds containing this compound and myristic acid as chief antibacterial principles demonstrate this broad-spectrum activity. The compound's mechanism likely involves membrane disruption, leading to increased permeability and subsequent bacterial cell death. Additionally, nutmeg extracts exhibit antifungal activity against pathogens including Candida albicans and Aspergillus niger, potentially through similar membrane-targeting mechanisms. These findings support the traditional use of nutmeg in microbial infection management and highlight this compound's contribution to nutmeg's overall antimicrobial profile [1].
Beyond its direct antimicrobial and cognitive effects, this compound contributes to nutmeg's broader pharmacological spectrum:
The following diagram illustrates this compound's multifaceted mechanisms of action and their therapeutic implications:
Figure 2: Multimodal pharmacological mechanisms of this compound and their potential therapeutic applications across various physiological systems.
While the search results don't detail specific analytical methods for this compound, gas chromatography-mass spectrometry (GC-MS) represents a likely approach based on its application for similar compounds in nutmeg. Advanced chromatographic techniques including high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be appropriate for purity assessment and quantification. The extraction efficiency can be monitored through radical-scavenging assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), which indirectly evaluate extraction effectiveness when this compound is part of a complex mixture [5] [3].
The development of this compound-based therapeutics faces significant formulation challenges common to natural products:
Table 3: Formulation Challenges and Potential Strategies for this compound-Based Therapeutics
| Challenge | Potential Impact | Formulation Strategy |
|---|---|---|
| Limited Aqueous Solubility | Poor bioavailability | Lipid nanoparticles, cyclodextrin complexation, micellar systems |
| Penetration Barriers | Reduced efficacy in dense tissues | Nanoemulsions, permeation enhancers, stimulus-responsive carriers |
| Stability in Acidic Microenvironments | Compound degradation | pH-protective matrices, enteric coating, prodrug approaches |
| Metabolic Stability | Rapid clearance | Sustained-release formulations, structural analogs |
The current research landscape reveals several critical areas requiring further investigation to fully realize this compound's therapeutic potential:
Future research priorities should include the development of standardized extraction protocols to ensure consistent this compound content across preparations, implementation of advanced analytical methods for precise quantification, and exploration of structure-activity relationships through semisynthetic derivatives to enhance potency and optimize pharmacological properties.
Trimyristin is a triglyceride predominantly found in nutmeg butter. Its solubility and behavior in various solvents and lipid systems are fundamental for its use in pharmaceutical formulations.
The table below summarizes key solubility and melting point information available from recent research:
| Property | Details/Solvent System | Condition/Temperature | Observation/Value | Source Context |
|---|---|---|---|---|
| Extraction Solubility | Ethyl Acetate:Ethanol:Water (4.5:4.5:1, v/v/v) | Reflux | 8.0% recovery from nutmeg; crystals formed upon cooling [1] | |
| Extraction Solubility | Diethyl Ether or Dichloromethane | Reflux | Common method for extraction from nutmeg [1] | |
| Melting Point | Not Specified | > Room Temperature | Exists in solid phase at room temperature, a key property for SLNs [2] | |
| Drug Solubility Screening | Cetyl Palmitate (Solid Lipid) | Heated to 80°C | Method to assess Ivacaftor solubility in solid lipids [3] | |
| Drug Solubility Screening | This compound (Solid Lipid) | Heated to 80°C | Method to assess Ivacaftor solubility in solid lipids [3] |
Here are detailed methodologies for key procedures involving this compound, from its extraction to its application in formulating lipid nanoparticles.
This protocol is adapted from an eco-friendly approach that uses a ternary solvent system [1].
The workflow for this extraction process is summarized in the following diagram:
This method describes a general hot homogenization-ultrasonication technique for formulating SLNs, using Ivacaftor-loaded SLNs as a specific example [3].
This unconventional method is used to estimate the solubility of a drug (e.g., Ivacaftor) in solid lipids like this compound [3].
This compound is recognized as a valuable solid lipid excipient for constructing drug delivery carriers, primarily due to its biocompatibility and ability to form a solid matrix that controls drug release.
The table below summarizes the key identifiers and physical characteristics of trimyristin for a quick reference.
| Property | Value / Description |
|---|---|
| Systematic IUPAC Name | Propane-1,2,3-triyl tri(tetradecanoate) [1] |
| CAS Registry Number | 555-45-3 [2] [3] |
| Molecular Formula | C₄₅H₈₆O₆ [1] [2] [3] |
| Molecular Weight | 723.18 g/mol [2] |
| Appearance | White to yellowish-gray, crystalline solid [1] [2] |
| Melting Point | 55–60 °C (commercial); 56–57 °C (reference) [1] [2] |
| Solubility | Insoluble in water; soluble in ethanol, acetone, diethyl ether, chloroform, dichloromethane, benzene [1] |
The isolation of this compound from nutmeg is a common introductory organic chemistry experiment due to its high concentration in the spice (20-25% of the dry mass) [1]. The following workflow outlines the core steps for this extraction and purification process.
Diagram of the isolation workflow for this compound from nutmeg.
For precise analysis, an HPLC-MS method can be used for triglyceride mixtures including this compound [4].
[M+NH₄]⁺ (m/z 741 for this compound) and [M+HCOOH+H]⁺ [4].
Trimyristin (systematic name: propane-1,2,3-triyl tri(tetradecanoate)) is a saturated triglyceride that serves as the principal component of nutmeg fixed oil, commercially known as nutmeg butter. This compound represents a natural triglyceride where all three hydroxyl groups of glycerol are esterified with myristic acid, a C14 saturated fatty acid. With the chemical formula C₄₅H₈₆O₆ and molecular weight of 723.177 g·mol⁻¹, this compound presents as a white to yellowish-gray solid at room temperature with a characteristic melting point of 56-57°C [1]. The compound is highly soluble in nonpolar organic solvents including chloroform, ether, acetone, and benzene, but exhibits limited solubility in cold alcohol and is practically insoluble in water [1].
In the context of nutmeg composition, this compound constitutes a substantial portion of the seed's fixed oil content, which ranges from 25-40% of the dry weight of high-quality nutmeg kernels [2]. This significant abundance makes nutmeg one of the most practical natural sources for this compound isolation in both research and industrial settings. The fixed oil of nutmeg exists alongside the volatile essential oil (5-15% of kernel weight), which contains the aromatic compounds responsible for nutmeg's characteristic odor and flavor, including sabinene, α-pinene, β-pinene, myristicin, and elemicin [2] [3]. The presence of these volatile compounds alongside this compound necessitates careful consideration during extraction to either preserve or separate these components based on the intended application.
The extraction of this compound from nutmeg has evolved significantly, with both conventional and modern approaches offering distinct advantages and limitations. The selection of an appropriate extraction method depends on multiple factors including target yield, purity requirements, processing time, environmental impact, and equipment availability.
Table 1: Comparison of this compound Extraction Methods from Nutmeg
| Extraction Method | Extraction Solvent | Temperature | Time | Crude Yield | Key Advantages | Key Limitations |
|---|---|---|---|---|---|---|
| Soxhlet Extraction | Diethyl ether, Dichloromethane | Solvent boiling point | 4-8 hours | 17-25% | Exhaustive extraction, simple apparatus | High solvent consumption, long duration, thermal degradation risk |
| Microwave-Assisted Extraction (MAE) | Ethanol (95%) | 86°C | 15 minutes | 20.3% | Rapid, high efficiency, reduced solvent use, greener profile | Specialized equipment required, limited scalability |
| Reflux Extraction | Ethanol (95%) | Solvent boiling point | 60 minutes | 20.2% | Consistent results, simple setup | Moderate duration, higher energy input |
| Room Temperature Maceration | Diethyl ether | Ambient | 15 minutes | 17.3% | Minimal equipment, no energy input | Lower yield, solvent volatility concerns |
| Green Solvent System | Ethyl acetate:ethanol:water (4.5:4.5:1) | Reflux | 60 minutes | ~8% | Environmentally friendly, reduced toxicity | Lower yield, complex solvent system |
Microwave-assisted extraction (MAE) with ethanol has emerged as a particularly efficient method, yielding approximately 20.3% crude this compound in just 15 minutes at 86°C [4]. This represents a significant improvement in extraction efficiency compared to conventional room temperature diethyl ether extraction (17.3% yield). The enhanced performance of MAE stems from microwave energy directly interacting with polar molecules in the plant matrix, generating internal heating that ruptures cell walls and facilitates solvent penetration [4].
Solvent selection critically influences both extraction efficiency and environmental impact. While diethyl ether has traditionally been used in educational laboratories due to its excellent extraction profile, significant safety concerns exist regarding its high flammability and tendency to form explosive peroxides upon storage [4]. Ethanol presents a greener alternative with reduced toxicity and comparable efficiency when used with MAE or reflux methods. The ethyl acetate:ethanol:water system (4.5:4.5:1) offers an even more environmentally benign approach, though with compromised yield [5].
Traditional methods like Soxhlet extraction and room temperature maceration remain relevant in resource-limited settings or for educational purposes, though they generally offer lower efficiency or longer processing times. Recent innovations in supercritical fluid extraction, particularly using CO₂, show promise for high-purity this compound isolation without solvent residues, though equipment costs remain prohibitive for many applications [6] [7].
Principle: This method utilizes microwave energy to rapidly heat the nutmeg-solvent mixture, disrupting plant cell structures and enhancing solvent penetration for efficient this compound extraction [4].
Table 2: Reagents and Equipment for Microwave-Assisted Extraction
| Component | Specification | Purpose |
|---|---|---|
| Nutmeg | Commercially available, finely ground | Raw material source |
| Extraction Solvent | 95% ethanol | Primary extraction medium |
| Microwave Reactor | Anton Paar Monowave 450 or equivalent | Controlled microwave heating |
| Extraction Vessel | 30 mL sealed microwave vial | Contain reaction under pressure |
| Filtration Setup | Glass funnel & filter paper | Solid-liquid separation |
| Concentration System | Rotary evaporator | Solvent removal |
Procedure:
Principle: These methods rely on solvent penetration at various temperatures to dissolve and extract this compound from the nutmeg matrix.
A. Ethanol Reflux Extraction:
B. Diethyl Ether Maceration (Room Temperature):
Principle: Crude this compound contains co-extracted compounds including essential oils and unsaturated fats that can be removed through recrystallization.
Procedure:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Fourier-Transform Infrared (FT-IR) Spectroscopy:
Melting Point Determination:
Table 3: Quality Control Specifications for Pharmaceutical-Grade this compound
| Parameter | Specification | Test Method |
|---|---|---|
| Appearance | White to off-white crystalline solid | Visual examination |
| Identification | IR spectrum matches reference | FT-IR spectroscopy |
| Melting Point | 56-57°C | Capillary method |
| Purity | NLT 95% (by HPLC) | Reverse-phase HPLC |
| Residual Solvents | Meets ICH guidelines | GC-MS |
| Heavy Metals | ≤10 ppm | ICP-MS |
| Microbial Limits | ≤1000 cfu/g | USP <61> |
High-Performance Liquid Chromatography (HPLC) Method:
This compound possesses significant pharmaceutical relevance beyond its traditional use as an excipient. Recent investigations have revealed promising biological activities and applications in drug delivery systems.
Acetylcholinesterase Inhibition: this compound demonstrates significant AChE inhibition activity in both in vivo and in vitro studies, suggesting potential applications in neurodegenerative disorders like Alzheimer's disease [8]. Enzyme kinetic studies indicate that this compound exhibits a mixed (competitive-noncompetitive) type of inhibition toward AChE, which may enhance cognitive function by prolonging acetylcholine activity in synaptic clefts [8].
Antimicrobial Properties: Chloroform extracts of nutmeg containing this compound and myristic acid as principal components demonstrate potent antibacterial activity against both gram-positive and gram-negative bacteria [8]. This antimicrobial activity may be leveraged in topical formulations or as adjunct therapy in infectious disease treatment.
Drug Delivery Systems: this compound has been incorporated into solid lipid nanoparticles (SLNs) as a matrix material for controlled drug delivery [8]. Its lipophilic nature and compatibility with various active pharmaceutical ingredients make it suitable for enhancing drug encapsulation efficiency, particularly for hydrophilic drugs through hydrophobic ion pairing approaches.
Chemopreventive Potential: While myristicin (a component of nutmeg essential oil) has been more extensively studied for chemopreventive properties, this compound's presence in nutmeg extracts contributes to the overall bioactivity profile, including induction of detoxifying enzyme systems like glutathione S-transferase [8].
The extraction of this compound from Myristica fragrans represents a valuable natural product isolation procedure with significant applications in pharmaceutical research and development. The microwave-assisted extraction method using ethanol provides an optimal balance of efficiency, safety, and environmental considerations, yielding approximately 20% crude this compound in just 15 minutes. This represents a substantial improvement over traditional diethyl ether extraction, which poses significant safety hazards including peroxide formation and high flammability.
The comprehensive characterization protocols outlined, including spectroscopic analysis and quality control specifications, ensure the production of pharmaceutical-grade this compound suitable for research and formulation applications. The emerging biological activities of this compound, particularly its acetylcholinesterase inhibition and potential applications in drug delivery systems, underscore the continuing relevance of this natural triglyceride in modern pharmaceutical science.
Future directions may include further optimization of green extraction techniques, exploration of synthetic derivatives with enhanced bioactivity, and expanded applications in nanoparticle drug delivery systems. The protocols and analytical methods detailed in this document provide a robust foundation for these continued investigations while maintaining compliance with good laboratory practices and safety standards.
This compound (systematic IUPAC name: Propane-1,2,3-triyl tri(tetradecanoate)) is a saturated triglyceride with the chemical formula C₄₅H₈₆O₆ and a molecular weight of 723.177 g·mol⁻¹. This compound appears as a white to yellowish-gray solid that is odorless and insoluble in water, but exhibits good solubility in various organic solvents including ethanol, acetone, diethyl ether, chloroform, dichloromethane, and benzene. This compound has a melting point of 56–57°C and a boiling point of 311°C at standard atmospheric pressure. Its density is reported as 0.862 g/cm³ at 20°C, increasing to 0.8848 g/cm³ at 60°C. [1]
This compound occurs naturally as a major component in several vegetable fats and oils, most notably in nutmeg (Myristica fragrans), where it constitutes 20-25% of the dried seed mass. [1] It is also found in coconut oil and palm kernel oil, though in smaller quantities. [2] The high concentration of this compound in nutmeg makes this spice an ideal source for isolation experiments, which has become a standard introductory-level college organic chemistry exercise. [1] Beyond its educational value, this compound has gained significant interest in pharmaceutical research, particularly in the development of solid lipid nanoparticles (SLNs) for drug delivery systems. [3]
The conventional method for this compound isolation from nutmeg utilizes steam distillation followed by organic solvent extraction, typically with diethyl ether or dichloromethane. [1]
This traditional method typically yields 15-20% this compound by mass relative to the starting nutmeg material, with purity exceeding 90% after a single crystallization step. The product can be further purified by recrystallization from acetone or ethanol if higher purity is required. [1]
An alternative environmentally conscious approach utilizes a ternary solvent system to reduce reliance on hazardous organic solvents. [4]
This method achieves approximately 8% recovery of this compound without requiring additional purification steps, as crystals form directly from the extraction solvent upon cooling. [4]
Table 1: Comparison of this compound Extraction Methods
| Parameter | Traditional Ether Extraction | Eco-Friendly Ternary System |
|---|---|---|
| Extraction Solvent | Diethyl ether or dichloromethane | Ethyl acetate/ethanol/water (4.5:4.5:1) |
| Extraction Temperature | Room temperature | Reflux conditions |
| Extraction Time | 2 hours | 4-6 hours |
| Yield | 15-20% | ~8% |
| Purity | >90% (after crystallization) | >95% (direct from extraction) |
| Environmental Impact | High (hazardous solvents) | Lower (less hazardous solvents) |
| Safety Considerations | Flammability concerns | Reduced flammability risk |
| Additional Purification | Crystallization from acetone required | Typically not required |
Table 2: HPLC-MS Conditions for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | Lipak mixed-mode stationary phase, 3.2 × 100 mm, 5 μm, 100 Å |
| Mobile Phase | Gradient: MeOH/EtOH (60/40-10/90%) over 10 minutes |
| Buffer | Ammonium formate (10 mM) with formic acid (0.05%) |
| Flow Rate | 0.5 mL/min |
| Detection | ESI-SIM: [M+NH₄]⁺ (m/z 741 for this compound) |
| Injection Volume | 5-10 μL |
| Column Temperature | Ambient |
This method effectively separates this compound from related triglycerides including tricaprylin, tricaprin, trilaurin, and tripalmitin based on their increasing chain lengths and mass-to-charge ratios. [2]
This compound has shown significant utility in the development of stimuli-responsive solid lipid nanoparticles for drug delivery applications. Specifically, it has been incorporated into pH-sensitive cationic PEGylated SLNs composed of hydrogenated soybean phosphatidylcholine (HSPC), this compound (TM), poloxamer 188 (F68), stearylamine, and gelucire 53/10 using a hot homogenization-ultrasonication method. [3]
These this compound-based SLNs demonstrated pH-sensitive drug release properties, with approximately 20% higher release of camptothecin (CPT) at pH 5.5 compared to physiological pH 7.4. This characteristic is particularly valuable for targeted cancer therapy, taking advantage of the slightly acidic microenvironment of tumor tissues. [3]
Research has revealed several biologically relevant activities associated with this compound:
The following workflow diagram illustrates the complete process from nutmeg extraction to pharmaceutical application:
Diagram 1: Comprehensive workflow for this compound isolation, analysis, and application
Diagram 2: Proposed pharmacological mechanisms of this compound and its formulations
These application notes provide comprehensive protocols for the extraction, analysis, and pharmaceutical application of this compound. The compound's natural abundance in nutmeg, combined with its versatile physicochemical properties, makes it an valuable material for both educational purposes and advanced drug delivery systems. The development of eco-friendly extraction methods and pH-responsive SLN formulations highlights the continuing relevance of this natural triglyceride in contemporary pharmaceutical research. Further investigation into the molecular mechanisms underlying its biological activities may uncover additional therapeutic applications for this abundant natural product.
This compound is a saturated triglyceride of myristic acid with the chemical formula C₄₅H₈₆O₆ that occurs naturally in several vegetable fats and oils, most notably in nutmeg (Myristica fragrans). This compound represents an ideal model system for studying crystallization principles due to its high abundance in nutmeg (20-25% by weight) and relatively straightforward isolation and purification characteristics. The extraction and purification of this compound from nutmeg is a fundamental experiment in organic chemistry education, yet it also presents valuable insights for pharmaceutical and chemical development professionals working with natural product isolation and purification [1].
The significance of this compound extends beyond academic exercises, as it serves as a precursor compound for the production of myristic acid and its derivatives through saponification reactions. These derivatives have applications in cosmetic formulations, pharmaceutical excipients, and as intermediates in organic synthesis. For researchers and development professionals, mastering the crystallization purification of compounds like this compound provides essential skills that translate to more complex Active Pharmaceutical Ingredient (API) purification scenarios, where precise control over crystal properties, purity, and yield is critical to product quality and performance [1] [2].
This compound exhibits characteristic properties of a saturated triglyceride with high molecular weight and limited polarity. Understanding these properties is essential for developing effective purification protocols and predicting solubility behavior in various solvent systems [1].
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Value/Specification | Conditions | Reference |
|---|---|---|---|
| Molecular Formula | C₄₅H₈₆O₆ | - | [1] |
| Molecular Weight | 723.16-723.18 g/mol | - | [1] [3] |
| Melting Point | 56-57°C | 760 mmHg | [1] [3] |
| Boiling Point | 311°C | 760 mmHg | [1] |
| Density | 0.862 g/cm³ | 20°C | [1] |
| Flash Point | >110°C | - | [1] |
| Refractive Index | 1.4428 | 60°C | [1] |
| Crystal System | Triclinic (β-form) | - | [1] |
The solubility profile of this compound follows typical triglyceride behavior, exhibiting high solubility in non-polar and chlorinated solvents while being virtually insoluble in aqueous systems. This characteristic enables effective separation from polar impurities during purification processes [1] [3].
Table 2: Solubility Profile and Commercial Availability of this compound
| Parameter | Specification | Details |
|---|---|---|
| Water Solubility | Insoluble | - |
| Soluble In | Chloroform, diethyl ether, acetone, benzene, dichloromethane, ethanol | [1] [3] |
| Chloroform Solubility | 10 mg/mL | [3] |
| Commercial Availability | Multiple suppliers | Sigma-Aldrich, TCI Chemicals, etc. |
| Price Range | $73-$378 | Varies by quantity and purity [3] |
| Purity Grades | ≥95.0% to ≥99% | GC analysis [3] |
| Biological Source | Plant (palm) | [3] |
The extraction protocol leverages the high solubility of this compound in organic solvents at room temperature and its high abundance in nutmeg (20-25% by mass). The extraction is typically performed at room temperature using diethyl ether as the solvent of choice, taking advantage of the high solubility of this compound in this medium while minimizing the extraction of more polar impurities [1].
Required Materials:
Nutmeg Preparation: Begin with 50 g of finely ground nutmeg in a 500 mL Erlenmeyer flask. The grinding increases surface area for efficient extraction.
Solvent Extraction: Add 200 mL of diethyl ether to the nutmeg, stopper securely, and swirl periodically over 30 minutes at room temperature. The high solubility of this compound in ether allows for efficient extraction at ambient temperature [1].
Filtration: Decant the ether solution through Whatman No. 1 filter paper on a Buchner funnel using gentle vacuum filtration. Retain the solid nutmeg residue for a second extraction.
Second Extraction: Repeat the extraction with 100 mL of fresh diethyl ether for 15 minutes and filter, combining the ether extracts.
Solvent Removal: Concentrate the combined ether extracts using a rotary evaporator at reduced pressure and temperatures below 40°C until a yellowish crude solid remains. Avoid complete drying as this may make transfer difficult.
Initial Yield Assessment: Weigh the crude this compound to determine extraction yield (expected: 10-12.5 g from 50 g nutmeg, representing 20-25% yield) [1].
Recrystallization purification exploits the temperature-dependent solubility of this compound in appropriate solvent systems. The ideal recrystallization solvent demonstrates high solute solubility at elevated temperatures and significantly reduced solubility at lower temperatures, facilitating crystal recovery. For this compound, acetone has been identified as a suitable recrystallization solvent, though ethyl acetate or ethanol may also be employed with appropriate modifications to the protocol [4] [5].
The underlying principle of recrystallization relies on the tendency of molecules to preferentially adopt ordered crystalline arrangements during slow cooling from saturated solutions, effectively excluding impurities from the growing crystal lattice. The slower the cooling rate, the more effectively impurities are rejected, resulting in higher purity crystals [4]. Key considerations for solvent selection include:
Dissolution: Transfer 10 g of crude this compound to a 250 mL Erlenmeyer flask and add 50 mL of acetone. Heat the mixture to gentle reflux with stirring on a hot plate, adding additional acetone in 5 mL increments until complete dissolution is achieved. Avoid excessive solvent addition as this reduces final yield [5].
Decolorization (if required): If the solution exhibits significant coloration, add 0.1-0.2 g of decolorizing carbon and continue heating for 5-10 minutes. Colored impurities adsorb onto the carbon surface [5].
Hot Filtration: Immediately filter the hot solution through preheated filter paper using a warmed Büchner funnel or perform gravity filtration through fluted filter paper. This step removes insoluble impurities and decolorizing carbon [5].
Crystallization: Allow the filtered solution to cool slowly to room temperature without disturbance. Subsequently, further cool in an ice-water bath for 30-60 minutes to maximize crystal yield. Slow cooling promotes formation of well-defined crystals with reduced impurity incorporation [4].
Crystal Recovery: Collect the crystals by vacuum filtration using a Büchner funnel, washing with 10-15 mL of cold acetone to remove adherent mother liquor.
Drying: Spread crystals on a watch glass and air-dry, or place in a vacuum desiccator for 1-2 hours until constant weight is achieved. The final product appears as white crystalline solid with typical yields of 70-85% recovery from crude material.
In crystallization processes, impurities can incorporate through several distinct mechanisms that impact final product purity. Understanding these pathways enables targeted troubleshooting when purity specifications are not met [2]:
Surface Deposition: Impurities adhere to crystal surfaces through adsorption or via residual mother liquor that remains after filtration. This is typically addressed through effective washing with cold solvent.
Inclusions: Rapid crystal growth can trap impurity-rich mother liquor within crystal defects or fractures. Slower cooling rates and controlled supersaturation minimize this incorporation mechanism.
Solid Solutions: Structurally similar impurities may incorporate directly into the crystal lattice through isomorphic substitution. This represents a particularly challenging purification scenario that may require alternative strategies.
The systematic approach to impurity management begins with identifying the specific incorporation mechanism before implementing targeted purification strategies [2].
Table 3: Troubleshooting Guide for this compound Purification
| Problem | Possible Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Low Recovery | Excessive solvent used | Reduce solvent volume by 10-20% | Add solvent incrementally until dissolution |
| Poor Crystal Formation | Rapid cooling | Allow slow cooling to room temperature first | Insulate flask with cotton wool |
| Colored Product | Incomplete decolorization | Repeat decolorization step | Use fresh decolorizing carbon |
| Oily Product | Cooling too rapid | Redissolve and cool more slowly | Use seeding crystals if available |
| Low Purity | Insufficient washing | Increase cold wash solvent volume | Consider recrystallization repetition |
Advanced monitoring approaches provide real-time insight into crystallization processes, enabling better control over critical quality attributes. Electrical Resistance Tomography (ERT) has emerged as a valuable tool for monitoring and visualizing crystallization processes, particularly for distinguishing solid concentration distributions in both low and high conductivity solutions [6].
ERT systems employ inverse imaging techniques to generate multidimensional data from acquired electrical measurements, allowing visualization of crystal distribution within reactor systems. This approach represents part of the growing PAT framework that includes various instrumental techniques for crystallization monitoring and crystal characterization [6]. Complementary PAT tools include:
For research and development laboratories implementing crystallization process monitoring, a staged approach balances information gain with resource allocation. Initial experiments should establish baseline crystallization kinetics using easily implemented tools such as in-situ microscopy, progressing to more sophisticated PAT tools like ERT for processes requiring precise control over spatial distribution and crystal formation [6].
The development of specialized software such as ERT-Vis (a MATLAB-based interactive GUI application) has improved accessibility to advanced tomographic monitoring, providing capabilities for reconstructing images instantaneously and interactively visualizing crystallization process data. Such tools facilitate the implementation of quality-by-design principles in crystallization process development [6].
The following workflow diagram summarizes the complete this compound purification process, integrating both extraction and recrystallization stages with key decision points and quality control checks:
Diagram 1: Complete workflow for this compound extraction and purification, showing key process stages and decision points for quality optimization.
The purification of this compound through recrystallization demonstrates fundamental principles of solid-liquid separation and crystal engineering that have direct relevance to pharmaceutical development. The protocols outlined provide a robust framework for obtaining high-purity this compound, with potential applications as a model compound for crystallization studies, a starting material for myristic acid production, or as a reference standard in analytical methodologies.
The integration of systematic impurity management approaches with advanced process monitoring technologies represents a comprehensive strategy for quality assurance in crystallization processes. As regulatory requirements for pharmaceutical compounds continue to emphasize quality by design principles, the methodologies applied to this compound purification can be scaled and adapted to more complex synthetic intermediates and active pharmaceutical ingredients, highlighting the enduring relevance of this classic purification system in contemporary chemical development.
Trimyristin is a saturated triglyceride that serves as a valuable chemical precursor in pharmaceutical and biochemical research. This compound, systematically known as propane-1,2,3-triyl tri(tetradecanoate), occurs naturally in several vegetable sources, most notably in the seed of Myristica fragrans (nutmeg), where it constitutes 20-25% of the dried mass [1]. The significance of this compound extends beyond its role as a natural product; it represents an ideal model compound for studying triglyceride chemistry and serves as a primary source of myristic acid through saponification processes [1] [2]. The extraction of this compound from nutmeg is frequently incorporated into introductory organic chemistry curricula due to its high abundance in the source material and the straightforward purification methods required [1].
Myristic acid (tetradecanoic acid) is a 14-carbon saturated fatty acid that plays crucial roles in biological systems, particularly in post-translational protein modification through N-myristoylation [3]. Unlike more abundant saturated fatty acids like palmitic acid (C16:0) and stearic acid (C18:0), myristic acid typically accounts for only 0.5-1% of total fatty acids in animal tissues, making it a relatively rare cellular component [3]. This relative scarcity belies its significant biological importance, as myristic acid participates in the regulation of various physiological pathways, including signal transduction cascades and protein trafficking mechanisms [3] [4]. The covalent attachment of myristic acid to proteins facilitates their association with cellular membranes and modulates their functional activities [4].
The saponification reaction that converts this compound to myristic acid represents a fundamental chemical transformation with both educational and practical significance in pharmaceutical development. This hydrolysis process, typically conducted under basic conditions, cleaves the ester bonds of the triglyceride, releasing glycerol and fatty acid salts that can be subsequently acidified to yield the free myristic acid [5]. Recent research has revealed that myristic acid and its derivatives exhibit promising pharmacological activities, including antifungal, antiviral, and anticancer properties, making them attractive targets for drug development [4].
This compound (C₄₅H₈₆O₆) is a symmetric triglyceride composed of a glycerol backbone esterified with three myristic acid chains. This molecular structure contributes to its characteristic physical properties, including a white to yellowish-gray solid appearance and an odorless nature [1]. The compound exhibits a melting point of 56-57°C at standard atmospheric pressure and a considerably higher boiling point of 311°C [1]. The density of this compound varies with temperature, measuring 0.862 g/cm³ at 20°C and 0.8848 g/cm³ at 60°C [1]. These thermal properties are significant considerations for extraction and purification processes.
The solubility profile of this compound demonstrates marked hydrophobicity, with the compound being insoluble in water but readily soluble in a range of organic solvents including ethanol, acetone, benzene, chloroform, dichloromethane, diethyl ether, and tert-butyl methyl ether (TBME) [1]. This selective solubility is exploited in extraction protocols, particularly using diethyl ether at room temperature, where this compound exhibits high solubility [1]. The crystalline structure of the β-form of this compound has been characterized as triclinic with space group P1, with unit cell parameters of a = 12.0626 Å, b = 41.714 Å, and c = 5.4588 Å [1].
Myristic acid (C₁₄H₂₈O₂) is a saturated fatty acid that exists as colorless crystals at room temperature. The compound has a melting point of 52-53°C, which is slightly lower than its triglyceride counterpart [5]. This minor difference in melting points facilitates the separation and purification process. The boiling point of myristic acid is temperature-dependent under reduced pressure, measuring 250°C at 100 mm Hg and 195°C at 15 mm Hg [5]. These volatility characteristics inform the distillation conditions for purification.
Table 1: Physical Properties of this compound and Myristic Acid
| Property | This compound | Myristic Acid |
|---|---|---|
| Chemical Formula | C₄₅H₈₆O₆ | C₁₄H₂₈O₂ |
| Molar Mass | 723.177 g·mol⁻¹ | 228.37 g·mol⁻¹ |
| Appearance | White-yellowish gray solid | Colorless crystals |
| Melting Point | 56-57°C | 52-53°C |
| Boiling Point | 311°C (at 760 mmHg) | 250°C (at 100 mmHg) |
| Water Solubility | Insoluble | Insoluble |
| Organic Solvent Solubility | Soluble in ether, acetone, chloroform, benzene | Soluble in organic solvents |
The biological significance of myristic acid extends beyond its role as a structural component, as it serves as a key regulator in various metabolic processes. Myristic acid activates dihydroceramide Δ4-desaturase 1 through N-myristoylation, influencing sphingolipid metabolism [3]. Additionally, it enhances fatty acid Δ6-desaturase activity, although the FADS2 enzyme itself does not undergo myristoylation [3]. These regulatory functions highlight the importance of myristic acid in maintaining cellular homeostasis and metabolic balance.
The isolation of this compound from nutmeg represents a straightforward natural product extraction due to the high concentration of this triglyceride in the source material. The following protocol details a standardized method for obtaining high-purity this compound from commercially available nutmeg powder [1].
Materials and Equipment:
Procedure:
Technical Notes:
The conversion of this compound to myristic acid through alkaline hydrolysis is a classic saponification reaction that proceeds efficiently under optimized conditions. The following protocol, adapted from Organic Syntheses, provides high yields of pure myristic acid suitable for pharmaceutical applications [5].
Materials and Equipment:
Procedure:
The following workflow diagram illustrates the complete process from nutmeg extraction to myristic acid purification:
Fourier Transform Infrared Spectroscopy (FTIR) provides valuable information about the functional groups present in this compound and myristic acid. For this compound, characteristic absorption bands include strong C=O stretching at ~1745 cm⁻¹ (ester carbonyl), C-O stretching at 1160-1200 cm⁻¹, and CH₂ bending at ~1460 cm⁻¹ [4]. The successful conversion to myristic acid is confirmed by the disappearance of the ester carbonyl band and the appearance of a broad O-H stretching band at 2500-3300 cm⁻¹ (carboxylic acid dimer) along with a C=O stretching band at ~1710 cm⁻¹ (carboxylic acid carbonyl).
Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural information about both compounds. For this compound, ¹H NMR (CDCl₃) displays characteristic signals at δ 4.10-4.30 (dd, glycerol -CH₂-), δ 5.20-5.30 (m, glycerol -CH-), δ 2.25-2.35 (t, -CH₂-C=O), δ 1.55-1.65 (m, -CH₂-CH₂-C=O), δ 1.20-1.40 (m, chain -CH₂-), and δ 0.85-0.90 (t, terminal -CH₃) [4]. The ¹³C NMR spectrum shows distinctive signals at δ 173-174 (ester C=O), δ 68-69 (glycerol CH), δ 62 (glycerol CH₂), δ 34.0 (C-2), δ 24.9 (C-3), δ 29.1-29.7 (chain CH₂), δ 31.9 (C-13), and δ 14.1 (C-14).
For myristic acid, ¹H NMR (CDCl₃) exhibits δ 11.0-11.5 (s, COOH), δ 2.35 (t, CH₂-COO), δ 1.60-1.70 (m, CH₂-CH₂-COOH), δ 1.25-1.35 (m, chain CH₂), and δ 0.85-0.90 (t, terminal CH₃). The ¹³C NMR spectrum shows δ 180-181 (carboxylic acid C=O), δ 34.0 (C-2), δ 24.7 (C-3), δ 29.1-29.7 (chain CH₂), δ 31.9 (C-13), and δ 14.1 (C-14) [4].
High-Resolution Mass Spectrometry (HRMS) provides precise molecular mass confirmation for both compounds and their derivatives. This compound exhibits a molecular ion peak at m/z 723.177 [M+H]⁺ corresponding to its molecular formula C₄₅H₈₆O₆ [4]. Myristic acid shows a molecular ion peak at m/z 228.2089 [M]⁺ for C₁₄H₂₈O₂, with characteristic fragment ions at m/z 185 [M-43]⁺ and m/z 129 [M-99]⁺ [4].
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to characterize the thermal behavior of these compounds. This compound shows a melting endotherm at 56-57°C and decomposition above 300°C [1]. Myristic acid displays a melting endotherm at 52-53°C and thermal stability up to approximately 250°C [5].
Table 2: Analytical Characterization Data for this compound and Myristic Acid
| Analytical Method | This compound Characteristics | Myristic Acid Characteristics |
|---|
| FTIR | C=O stretch: ~1745 cm⁻¹ (ester) | O-H stretch: 2500-3300 cm⁻¹ C=O stretch: ~1710 cm⁻¹ | | ¹H NMR | δ 4.10-4.30 (dd, glycerol CH₂) δ 5.20-5.30 (m, glycerol CH) | δ 11.0-11.5 (s, COOH) δ 2.35 (t, α-CH₂) | | ¹³C NMR | δ 173-174 (ester C=O) δ 68-69 (glycerol CH) | δ 180-181 (acid C=O) δ 34.0 (C-2) | | Mass Spectrometry | m/z 723.177 [M+H]⁺ (C₄₅H₈₆O₆) | m/z 228.2089 [M]⁺ (C₁₄H₂₈O₂) | | Melting Point | 56-57°C | 52-53°C |
Myristic acid and its derivatives demonstrate significant pharmacological potential across multiple therapeutic areas. Recent research has highlighted their antifungal properties, particularly against pathogenic species such as Candida albicans and Aspergillus niger [4]. The mechanism of action involves inhibition of N-myristoyltransferase (NMT), an essential enzyme in fungal pathogens that catalyzes the covalent attachment of myristate to N-terminal glycine residues of various cellular and viral proteins [4]. This myristoylation process is critical for the membrane localization and function of numerous fungal proteins involved in signal transduction and vesicular trafficking [4].
In experimental evaluations, several synthesized myristic acid derivatives have demonstrated superior antifungal activity compared to standard antifungal agents. Specifically, compounds 3u, 3k, 3r, and 3t exhibited enhanced efficacy against Candida albicans, while derivatives 3u, 3m, and 3r showed pronounced activity against Aspergillus niger strains [4]. Molecular docking studies revealed that these active compounds form favorable interactions with key amino acid residues in the NMT active site, including VAL108, TYR225, HIS227, and PHE240 [4].
Beyond antifungal applications, myristic acid derivatives show promise as anticancer agents. Research has indicated that myristic acid can induce apoptosis in human leukemia cells through the mitochondrial pathway and downregulate genes belonging to the DNA damage response pathway [6] [2]. Additionally, myristic acid demonstrates immunomodulatory effects and has been identified as a potential predictive biomarker for diabetes risk assessment [3].
The N-myristoyltransferase pathway represents a validated target for antifungal drug development, with myristic acid derivatives serving as promising lead compounds. The rational design of these derivatives typically incorporates three structural components: an aliphatic hydrocarbon chain to mimic the natural myristate moiety, an amide linker for structural stability, and an aromatic ring system to enhance binding interactions with the NMT active site [4].
The synthetic approach to these bioactive derivatives involves a two-step process beginning with the conversion of myristic acid to myristoyl chloride using thionyl chloride in toluene at 45°C, followed by coupling with substituted aryl amines in the presence of DIPEA as a base [4]. This efficient synthetic pathway enables the production of diverse derivative libraries for structure-activity relationship studies.
Table 3: Pharmacological Activities of Myristic Acid and Derivatives
| Biological Activity | Mechanism | Research Findings |
|---|
| Antifungal | N-myristoyltransferase inhibition | Compounds 3u, 3k, 3r, 3t active against C. albicans Compounds 3u, 3m, 3r active against A. niger | | Anticancer | Apoptosis induction via mitochondrial pathway | Myristicin downregulates DNA damage response genes Dihydroguaiaretic acid suppresses leukemic, colon, lung cancer cells | | Anticholinesterase | Acetylcholinesterase inhibition | Mixed (competitive-noncompetitive) type inhibition Potential application in Alzheimer's disease | | Metabolic Regulation | Δ4-desaturase and Δ6-desaturase activation | Regulates dihydroceramide to ceramide conversion Influences polyunsaturated fatty acid metabolism |
The following diagram illustrates the primary pharmacological mechanisms of myristic acid and its derivatives:
The extraction and saponification of this compound represent fundamental techniques in natural product chemistry with significant applications in pharmaceutical research. The protocols outlined in this document provide reliable methods for obtaining high-purity this compound from natural sources and converting it to myristic acid through efficient saponification processes. The comprehensive analytical characterization data facilitate quality control and verification of successful synthesis.
The pharmaceutical significance of myristic acid continues to expand as research reveals new biological activities and mechanisms of action. The development of myristic acid derivatives as N-myristoyltransferase inhibitors represents a promising approach to addressing the growing challenge of fungal infections, particularly in immunocompromised patients. Additionally, the diverse pharmacological activities of these compounds, including anticancer, anticholinesterase, and metabolic regulatory effects, highlight their potential as lead compounds for multiple therapeutic areas.
Future research directions should focus on optimizing the synthetic routes for myristic acid derivatives, exploring structure-activity relationships to enhance potency and selectivity, and conducting comprehensive preclinical evaluation of the most promising compounds. The continued investigation of this compound and myristic acid in pharmaceutical contexts will likely yield valuable insights and potential therapeutic agents for various medical applications.
This application note summarizes the role of Gas Chromatography-Mass Spectrometry (GC-MS) in the identification, quantification, and characterization of trimyristin and its application in broader research contexts, such as metabolomics and environmental analysis.
1. Introduction to this compound and GC-MS this compound is a triglyceride predominantly found in nutmeg (Myristica fragrans), constituting 20-25% of the dried nutmeg's mass [1]. It is a saturated fat with the chemical formula C₄₅H₈₆O₆ and appears as a white to yellowish-gray solid [1]. GC-MS is a powerful analytical tool for analyzing such semi-volatile and volatile compounds. Its high sensitivity and selectivity make it suitable for detecting this compound in complex matrices, identifying its degradation products, or profiling metabolites in biological systems where lipids play a key role [2].
2. Key Experimental Protocols The following sections outline the core methodologies for extraction and analysis.
2.1. Extraction of this compound from Nutmeg The isolation of this compound from nutmeg is a classic organic chemistry experiment due to its high abundance in the spice [1].
2.2. GC-MS Analysis for Untargeted Metabolomics GC-MS is widely used in untargeted metabolomic studies to profile a broad range of metabolites. While this compound itself is a lipid, its derivatives or related metabolic pathways can be investigated in this context.
2.3. Screening for Contaminants using GC Orbitrap MS High-resolution accurate mass (HRAM) systems like GC-Orbitrap MS are excellent for simultaneously screening for targeted and non-targeted contaminants in various samples.
The table below summarizes key quantitative data from the extraction and analysis protocols discussed.
Table 1: Summary of Experimental Data from Literature
| Parameter / Compound | Experimental Context | Value / Result | Source |
|---|---|---|---|
| This compound Content | In dried nutmeg | 20-25% of mass | [1] |
| This compound Recovery | Reflux extraction with EtOAc/EtOH/H₂O | 8.0% | [3] |
| Melting Point | Physical property of pure this compound | 56–57 °C | [1] |
| Purity (Commercial) | Specification from TCI America | >95.0% (GC) | [4] |
| Carnosic Acid Yield | Extraction from Rosemary with EtOAc/EtOH/H₂O | 32.5 mg/g | [3] |
Solid lipid nanoparticles represent a cornerstone of modern nanomedicine, offering a sophisticated platform for drug delivery that harmonizes the benefits of polymeric nanoparticles, emulsions, and liposomes while mitigating their respective shortcomings [1] [2]. These colloidal particles, typically ranging from 50 to 1000 nm in size, are composed of physiological lipids that remain solid at both room and body temperature, stabilized by biocompatible surfactants [1] [3].
The selection of trimyristin (Dynasan 114) as a core lipid for SLNs is particularly advantageous for drug delivery applications. As a triglyceride comprising three myristic acid chains, this compound provides a solid, crystalline matrix with a defined melting point suitable for creating stable nanoparticle structures [4] [5]. Research has demonstrated that this compound-based SLNs significantly enhance cytotoxicity against various cancer cell lines while reducing systemic toxicity in major organs, positioning it as an ideal lipid for chemotherapeutic formulations [4].
Successful SLN formulation requires careful selection of components based on their functional properties and compatibility with the intended administration route.
Table 1: Core Components of this compound SLN Formulations
| Component Type | Specific Examples | Concentration Range | Functional Role |
|---|---|---|---|
| Solid Lipid | This compound (Dynasan 114) | 3.33-10% w/v [1] [4] | Forms the solid matrix core; determines drug loading capacity and release kinetics |
| Stabilizers | Poloxamer 188, Poloxamer 407, Tween 80, Soy phosphatidylcholine | 0.5-5% w/w [1] [3] | Reduces surface tension; prevents particle aggregation; enhances physical stability |
| Co-surfactants | Sodium cholate, Sodium glycocholate, Phosphatidylcholine | 0.2-1.5% [1] [5] | Optimizes interfacial properties; improves long-term stability |
| Aqueous Phase | Purified water, Phosphate buffers | 70-99.9% [1] | Disperses lipid nanoparticles; facilitates administration |
Several techniques have been established for SLN production, with hot high-pressure homogenization emerging as the most suitable for this compound-based formulations.
The following protocol is optimized for this compound-based SLN production, adapted from established methodologies [1] [4] [2]:
Step 1: Lipid Phase Preparation
Step 2: Aqueous Phase Preparation
Step 3: Pre-emulsification
Step 4: High-Pressure Homogenization
Step 5: Cooling and Crystallization
Figure 1: Workflow for Hot High-Pressure Homogenization of this compound SLNs
Comprehensive characterization of this compound SLNs is essential for quality control and performance prediction.
Table 2: Essential Characterization Parameters for this compound SLNs | Parameter | Analytical Method | Specification for this compound SLNs | Significance | |---------------|------------------------|--------------------------------------|------------------| | Particle Size & Distribution | Photon Correlation Spectroscopy (PCS) | 50-500 nm; PDI < 0.3 [1] [2] | Determines biological fate; impacts stability and drug release | | Zeta Potential | Laser Doppler Anemometry | | > |±25| mV for electrostatic stabilization [2] [6] | Predicts physical stability; indicates surface charge | | Crystallinity & Polymorphism | Differential Scanning Calorimetry (DSC) | Distinct melting endotherm ≈55-58°C [2] [6] | Reveals lipid packing; affects drug incorporation and release | | Entrapment Efficiency | Ultracentrifugation/Size Exclusion Chromatography | >80% for lipophilic drugs [4] [7] | Quantifies formulation efficiency; impacts dosing | | Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Spherical particles with smooth surface [1] [2] | Visual confirmation of particle structure |
Figure 2: Comprehensive Characterization Framework for this compound SLNs
The method of drug incorporation significantly influences release profiles and application suitability.
Table 3: Drug Loading Models in this compound SLNs
| Loading Model | Structure | Release Profile | Ideal Application |
|---|---|---|---|
| Homogeneous Matrix | Drug molecularly dispersed in lipid matrix | Prolonged, sustained release over weeks | Chronic conditions requiring steady drug levels |
| Drug-Enriched Core | Drug-rich core surrounded by lipid shell | Biphasic: initial burst followed by sustained release | Cancer therapy with immediate and prolonged effect |
| Drug-Enriched Shell | Drug concentrated in outer shell of particle | Rapid initial release | Applications requiring immediate drug action |
This compound-based SLNs have demonstrated particular promise in oncology applications. Research has shown that docetaxel-loaded this compound SLNs exhibited significantly higher cytotoxicity against various human and murine cancer cells compared to conventional formulations [4]. In vivo studies in mouse models with pre-established tumors revealed that these SLNs were significantly more effective in inhibiting tumor growth while reducing drug accumulation in healthy organs [4].
Beyond chemotherapeutic applications, this compound SLNs show potential for:
Proper storage conditions are critical for maintaining this compound SLN integrity:
Potential stability issues include drug expulsion due to lipid polymorphic transitions during storage, which can be mitigated by incorporating small amounts of liquid lipids to create nanostructured lipid carriers (NLCs) [1] [6].
This compound-based SLNs represent a robust, scalable platform for advanced drug delivery with demonstrated efficacy in enhancing therapeutic outcomes while reducing adverse effects. The protocols outlined herein provide researchers with a comprehensive framework for developing and characterizing this compound SLN formulations suitable for various pharmaceutical applications. Future directions include surface functionalization for active targeting and integration with diagnostic agents for theranostic applications.
This compound, chemically known as glycerol trimyristate, is a saturated triglyceride that has emerged as a critical lipid excipient in modern drug delivery systems. This versatile compound, naturally abundant in nutmeg seeds, coconut oil, and palm kernel oil, possesses ideal thermal and physicochemical properties that make it particularly suitable for pharmaceutical applications, especially in the development of solid lipid nanoparticles (SLNs). The growing interest in this compound stems from its biocompatibility, biodegradability, and capacity to enhance the bioavailability of challenging therapeutic agents, including poorly soluble drugs and fragile biologics.
The significance of this compound in drug delivery has expanded considerably as formulators seek alternatives to traditional polymer-based systems. With the pharmaceutical industry increasingly focusing on targeted therapy and personalized medicine, lipid-based nanocarriers have gained prominence for their ability to improve drug solubility, modify release profiles, and reduce side effects. This compound-based SLNs represent an advanced class of colloidal drug carriers that combine the advantages of various delivery systems while avoiding some limitations of polymeric nanoparticles, emulsions, and liposomes. These attributes position this compound as a valuable material in the formulator's toolkit for addressing contemporary drug delivery challenges.
This compound possesses distinctive physicochemical characteristics that directly influence its performance in pharmaceutical formulations. With a molecular formula of C₄₅H₈₆O₆ and a molecular weight of 723.18 g/mol, this symmetrical triglyceride consists of three myristic acid chains esterified to a glycerol backbone [1]. The compound typically presents as a white to yellowish-gray solid at room temperature with a characteristic melting point between 55-60°C, which is particularly advantageous for the production of solid lipid nanoparticles [1] [2]. This thermal property allows for processing at moderately elevated temperatures while ensuring solid-state stability at physiological conditions.
The crystalline behavior of this compound significantly influences drug encapsulation and release profiles. This compound exhibits polymorphic forms, with the β-form being the most stable crystalline structure [2]. This crystalline arrangement contributes to its insolubility in water while maintaining good solubility in organic solvents such as ethanol, acetone, chloroform, diethyl ether, and benzene [2]. The compound's high purity grade (≥95% by GC) available commercially ensures consistent performance in pharmaceutical applications, with recommended storage at 0-8°C to maintain stability [1].
This compound is classified as a saturated fat that occurs naturally in several plant sources, making it both abundant and renewable. The primary natural sources include nutmeg seeds (Myristica fragrans), where it constitutes 20-25% of the dried mass, as well as coconut oil, palm kernel oil, and babassu oil [3] [2]. This wide availability supports its sustainable use in pharmaceutical applications. In nutmeg, this compound exists as the principal component of nutmeg butter (fixed oil), which can contain up to 73% this compound along with myristic acid (~8%) [4].
In pharmaceutical regulation, this compound is recognized as an excipient (pharmacologically inactive substance) and has been established as a pharmaceutical primary standard [3] [5]. Its status as a Generally Recognized as Safe (GRAS) material by regulatory agencies facilitates its inclusion in approved formulations. The compound's natural origin and metabolic pathway similar to dietary lipids contribute to its excellent safety profile, minimizing toxicity concerns associated with synthetic carriers. These attributes make this compound particularly attractive for developing drug delivery systems intended for chronic administration or sensitive patient populations.
Solid lipid nanoparticles represent an advanced generation of submicron colloidal carriers that have gained significant attention for their ability to improve the delivery of challenging pharmaceutical compounds. This compound-based SLNs particularly excel in addressing several critical formulation challenges, including poor aqueous solubility, rapid metabolism, and low oral bioavailability of many modern therapeutic agents. The unique architecture of SLNs consists of a solid lipid core stabilized by surfactants, creating a system that effectively encapsulates both hydrophilic and hydrophobic compounds while providing controlled release capabilities [6].
The selection of this compound as a matrix material for SLNs offers distinct advantages over alternative lipids. Its defined melting behavior (56-57°C) enables processing under mild thermal conditions without compromising the stability of heat-sensitive active ingredients [5] [2]. Furthermore, the crystalline structure of this compound can be modulated to influence drug loading and release kinetics. Compared to polymer-based nanoparticles, this compound SLNs demonstrate superior biocompatibility and avoid the toxicity concerns associated with some synthetic polymers. These systems also benefit from scalable manufacturing processes using established techniques such as high-pressure homogenization, which facilitates translational development from laboratory to industrial production [6].
This compound-based SLNs require careful optimization of their compositional parameters to achieve desired performance characteristics. The core formulation typically consists of this compound as the primary solid lipid, complemented by stabilizing surfactants that prevent particle aggregation and control surface properties. Common surfactant systems include poloxamer 407, soybean lecithin, phosphatidylcholine, and sodium cholate, selected based on their hydrophilic-lipophilic balance (HLB) and compatibility with the intended route of administration [1] [7].
Table 1: Typical Composition of this compound-Based Solid Lipid Nanoparticles
| Component | Function | Concentration Range | Common Examples |
|---|---|---|---|
| This compound | Matrix lipid | 1.0-10.0% w/v | Primary solid phase |
| Surfactant | Stabilizer | 0.5-5.0% w/v | Poloxamer 407, Lecithin, Polysorbates |
| Co-surfactant | Stabilizer | 0.1-2.0% w/v | Sodium cholate, Taurocholate |
| Active Agent | Therapeutic payload | Variable | Proteins, small molecules, peptides |
The ratio of lipid to surfactant significantly influences critical quality attributes including particle size, polydispersity index, and drug loading efficiency. Higher surfactant concentrations generally yield smaller particles but may affect membrane permeability and in vivo performance. Additionally, the incorporation of co-surfactants or cosolvents can optimize the interface between the lipid core and aqueous phase, further enhancing formulation stability. For specialized applications, surface modifiers such as polyethylene glycol (PEG) derivatives can be incorporated to impart stealth properties and prolong systemic circulation, while targeting ligands may be conjugated for site-specific delivery [6].
This compound-based SLNs have demonstrated remarkable efficacy in enhancing the oral bioavailability of therapeutic proteins and peptides, which traditionally face significant challenges including enzymatic degradation and poor intestinal permeability. In a pivotal study investigating salmon calcitonin delivery, this compound SLNs achieved an exceptional association efficiency of approximately 86% for the peptide drug [7]. The resulting nanoparticles exhibited a mean diameter of 200 nm with a spheroid morphology and smooth surface, as confirmed by cryo-SEM and AFM characterization.
The pharmacological performance of these calcitonin-loaded SLNs was evaluated in a rat model, where a dose of 500 IU/kg administered orally reduced basal blood calcium levels by up to 20%, sustaining this hypocalcemic effect over 8 hours [7]. This sustained pharmacological activity demonstrates the ability of this compound SLNs to protect the encapsulated peptide from gastric degradation while facilitating intestinal absorption. The in vitro release studies further confirmed that calcitonin release occurred gradually over 8 hours under both simulated gastric and intestinal pH conditions, supporting the formulation's suitability for oral administration [7]. These findings establish this compound as a highly promising material for oral delivery of biologics that would otherwise require parenteral administration.
Beyond biologics, this compound SLNs effectively encapsulate and enhance the delivery of small molecule therapeutics, particularly those with challenging physicochemical properties. Research has demonstrated successful incorporation of camptothecin—a potent but poorly water-soluble antitumor agent—into PEGylated cationic SLNs composed of this compound, hydrogenated soybean phosphatidylcholine, poloxamer 188, stearylamine, and gelucire 53/10 [8]. These surface-modified nanoparticles exhibited a pH-dependent release profile, with approximately 20% higher drug release observed at pH 5.5 compared to physiological pH 7.4, suggesting potential for tumor-targeted delivery leveraging the acidic microenvironment of malignant tissues [8].
The cytotoxic efficacy of this compound-based formulations has been further enhanced through strategic drug combinations. In one innovative approach, doxorubicin was paired with docosahexaenoic acid (DHA) in this compound SLNs, leveraging the synergistic effect between the chemotherapeutic agent and the sensitizing fatty acid [8]. This combination resulted in a threefold increase in cytotoxicity against A549 lung cancer cells compared to free drug combinations, with confocal microscopy and flow cytometry confirming enhanced cellular uptake. The formulation demonstrated pH-responsive release, with 73% of doxorubicin released within 1 hour at acidic pH versus only 38% at physiological pH, further highlighting the potential for tumor-selective drug delivery [8].
Table 2: Performance Summary of this compound-Based Drug Delivery Systems
| Active Pharmaceutical Ingredient | Particle Size (nm) | Encapsulation Efficiency | Pharmacological Outcome |
|---|---|---|---|
| Salmon Calcitonin | 200 ± 25 nm | ~86% | 20% reduction in blood calcium sustained over 8h |
| Doxorubicin with DHA | 94-113 nm | 36-100% (concentration-dependent) | 3-fold increase in cytotoxicity vs. free drug |
| Camptothecin in PEG-SLNs+ | Not specified | Not specified | pH-dependent release (20% higher at pH 5.5) |
The following protocol details the preparation of This compound-based solid lipid nanoparticles for the encapsulation of salmon calcitonin, adapted from the method validated in biomedical nanotechnology research [7]. This procedure employs a double emulsion (w/o/w) technique optimized for hydrophilic macromolecules.
Materials:
Methodology:
Critical Quality Parameters:
Comprehensive characterization of this compound-based SLNs is essential for quality assurance and performance prediction. The following analytical procedures should be implemented:
Particle Size and Zeta Potential Analysis:
Morphological Evaluation:
Encapsulation Efficiency Determination:
In Vitro Release Studies:
This compound intended for pharmaceutical applications must conform to established quality standards and regulatory requirements. The compound is recognized as a pharmaceutical primary standard by the European Pharmacopoeia (EP), with specified reference materials available for quality control testing [5]. According to EP specifications, this compound should have a melting point between 56-57°C and a purity ≥95% when determined by gas chromatography [1] [5]. These specifications ensure batch-to-batch consistency and reproducible performance in final dosage forms.
Rigorous quality control protocols should be implemented throughout the SLN manufacturing process. Critical quality attributes that require monitoring include particle size distribution, polydispersity index, zeta potential, drug content, encapsulation efficiency, and in vitro release profile. Additionally, sterility testing and endotoxin limits must be established for parenteral products. The storage conditions for this compound raw material should be maintained at 0-8°C as recommended, while finished SLN formulations may require lyophilized storage with appropriate cryoprotectants to ensure long-term stability [1].
The solid-state stability of this compound contributes significantly to the shelf-life of SLN formulations. However, potential polymorphic transitions in the crystalline structure during storage could potentially lead to drug expulsion from the lipid matrix. This phenomenon can be mitigated through careful formulation optimization and storage condition control. Additionally, compatibility studies should confirm that this compound does not interact adversely with encapsulated active ingredients or excipients in the formulation.
The metabolic fate of this compound follows natural lipid pathways, being hydrolyzed by lipases to glycerol and myristic acid, both of which are normal dietary components [2]. This inherent biodegradability minimizes concerns about long-term accumulation. However, comprehensive toxicological evaluation of final formulations remains necessary, particularly for novel drug products. Appropriate in vitro cytotoxicity screening using relevant cell lines and subsequent in vivo toxicity studies in appropriate animal models should be conducted to establish safety profiles for specific administrative routes and dosing regimens.
This compound has established itself as a versatile lipid matrix with demonstrated utility in advanced drug delivery systems, particularly solid lipid nanoparticles. Its favorable physicochemical properties, natural abundance, and regulatory acceptance position it as a valuable excipient for enhancing the delivery of challenging therapeutic agents. The experimental data summarized in these application notes confirm that this compound-based SLNs can significantly improve the oral bioavailability of peptides like salmon calcitonin and provide pH-responsive release for chemotherapeutic agents, highlighting their potential for specialized therapeutic applications.
Future research directions for this compound in drug delivery include exploration of hybrid nanostructures such as nanostructured lipid carriers (NLCs) that combine solid and liquid lipids to further enhance drug loading capacity. Additionally, surface engineering approaches to create targeted delivery systems with ligands for specific tissues or cells represent a promising avenue for precision medicine. The continued investigation of this compound in combination therapies, where the lipid matrix itself may exert complementary pharmacological effects as seen with docosahexaenoic acid, also merits further attention. As pharmaceutical technology advances, this compound-based delivery systems will likely play an increasingly important role in addressing formulation challenges associated with new therapeutic modalities, including nucleic acid-based medicines and personalized cancer therapies.
The following section details a specific HPLC method suitable for the analysis of trimyristin and other triglycerides.
This method separates and analyzes a mixture of triglycerides, including this compound, using a mixed-mode stationary phase column with mass spectrometry detection [1] [2].
[M+NH₄]⁺ (m/z 741 for this compound) and [M+HCOOH+H]⁺ [1] [2].If a mass spectrometer is unavailable, an Evaporative Light Scattering Detector (ELSD) is a viable alternative. The method parameters are similar but with key differences [2].
This protocol describes an efficient method for extracting this compound from nutmeg using a reflux setup [3].
Although focused on drug-loaded nanoparticles, this optimized SPE procedure is highly relevant for separating free this compound from other components in a complex mixture, which is a common sample preparation step [4].
The table below consolidates the key parameters from the identified methods for easy comparison.
| Parameter | HPLC-MS Method [1] | HPLC-ELSD Method [2] | Extraction Method [3] |
|---|---|---|---|
| Analytes | Triglyceride mixture | Triglyceride mixture | This compound from nutmeg |
| Stationary Phase | Lipak (3.2 x 100 mm, 5 µm) | Lipak (3.2 x 150 mm, 5 µm) | - |
| Mobile Phase | Gradient: MeOH/EtOH (60/40 to 10/90) | Gradient: MeOH/EtOH (50/50 to 0/100) | Ethyl Acetate:EtOH:Water (4.5:4.5:1) |
| Buffer/Additives | 10 mM AmFm, 0.05% FA | 10 mM AmFm, 0.05% FA | - |
| Flow Rate | 0.5 mL/min | 0.5 mL/min | - |
| Detection | ESI-MS (SIM) | ELSD (40°C, 1.6 SLM) | - |
| Runtime | 10 min | 10 min | Several hours (reflux) |
| Key Outcome | Separation & MS identification | Separation & universal detection | ~8% recovery |
The following diagram illustrates the complete analytical workflow from sample preparation to analysis:
The methods above provide a strong starting point. To adapt them for UFLC:
This compound is a triglyceride derived from myristic acid and is the principal constituent of nutmeg (Myristica fragrans), comprising 20-25% of the dried seed's mass [1]. It is a saturated fat of significant interest not only as a common model compound in organic chemistry laboratories but also for its potential bioactivities, which include acetylcholinesterase (AChE) inhibition, antibacterial, and antioxidant properties [2] [3].
The reflux extraction method provides an efficient means to isolate this compound from its natural matrix, leveraging its high solubility in organic solvents like dichloromethane [2] [1]. This document outlines a detailed protocol and contextual data for this extraction.
The following table summarizes the fundamental properties of purified this compound, which are critical for its handling, identification, and analysis in a research setting.
| Property | Specification | Reference |
|---|---|---|
| Systematic Name | Propane-1,2,3-triyl tri(tetradecanoate) | [1] |
| Chemical Formula | C₄₅H₈₆O₆ | [1] |
| Molecular Weight | 723.16 - 723.18 g/mol | [1] [4] |
| Appearance | White to yellowish-gray, odorless solid | [1] |
| Melting Point | 56-57 °C (pure); 51.5-53.7 °C (extracted, indicating impurities) | [2] [1] |
| Solubility | Soluble in CH₂Cl₂, ether, acetone, chloroform, benzene; insoluble in H₂O | [2] [1] |
This section provides a step-by-step methodology for the extraction and purification of this compound from ground nutmeg, adapted from a standard experimental procedure [2].
The diagram below illustrates the complete extraction and purification process.
The table below presents typical results from an extraction following the above protocol, which can be used as a benchmark for evaluating experimental success.
| Parameter | Result | Notes |
|---|---|---|
| Mass of Solid Residue (Crude) | 0.478 g | Yield before recrystallization |
| Mass of Recrystallized this compound | 0.150 g | Pure product |
| Percentage Mass Loss after Recrystallization | 68.6% | Represents removed impurities/solvent |
| Experimental Melting Point Range | 51.5 - 53.7 °C | Lower than pure due to trace impurities |
| Theoretical Melting Point (Pure) | 56 - 57 °C | Reference standard [1] |
Interpretation of Results:
Beyond its role as a model compound, this compound exhibits biologically relevant activities:
This application note details a reliable reflux extraction method for obtaining this compound from nutmeg. The protocol is robust and yields a product suitable for further chemical analysis or bioactivity studies.
Trimyristin is a saturated triglyceride of myristic acid with the chemical formula C₄₅H₈₆O₆ and molecular weight of 723.18 g/mol. This natural lipid is predominantly found in nutmeg (Myristica fragrans) and represents between 20-25% of the dried nutmeg's total mass. [1] [2] this compound serves as an important chemical precursor for myristic acid and various esters through saponification reactions. [1] At room temperature, this compound appears as a white to yellowish-gray, odorless solid with a melting point ranging between 56-57°C, making it suitable for various pharmaceutical and cosmetic applications. [1] [3]
The compound's chemical structure consists of a glycerol backbone esterified with three myristic acid chains, classifying it as a fixed oil. This structure contributes to its high solubility in non-polar organic solvents like ether, acetone, benzene, chloroform, and dichloromethane, while being practically insoluble in water and only slightly soluble in alcohol. [1] [2] These solubility characteristics make this compound an ideal candidate for extraction using methods such as maceration and reflux with appropriate solvents. Notably, this compound extraction from nutmeg is frequently incorporated into introductory organic chemistry curricula due to its high abundance in the source material and the straightforward purification process. [1]
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| Chemical Name | Propane-1,2,3-triyl tri(tetradecanoate) | [1] |
| Molecular Formula | C₄₅H₈₆O₆ | [1] [3] |
| Molecular Weight | 723.18 g/mol | [3] |
| Appearance | White to yellowish-gray solid | [1] [3] |
| Melting Point | 56-57°C | [1] |
| Boiling Point | 311°C at 760 mmHg | [1] |
| Density | 0.862 g/cm³ at 20°C | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Ethanol | Slightly soluble | [1] |
| Solubility in Ether | Soluble | [1] |
The maceration technique represents a simple and effective approach for extracting this compound from nutmeg material, particularly suitable for small-scale laboratory operations. This method employs cold solvent extraction without the application of heat, thereby minimizing the potential for thermal degradation of sensitive compounds. According to recent research, the maceration method using chloroform as solvent successfully extracted this compound from nutmeg residue with an identified content of 11.23% as determined by GC-MS analysis. [4]
Detailed Protocol:
The reflux extraction technique provides a more rapid alternative to maceration through the application of controlled heating. This method significantly reduces extraction time and typically yields higher amounts of this compound. In comparative studies, the reflux method has demonstrated efficiency in separating this compound from nutmeg oil using chloroform as the solvent. [4]
Detailed Protocol:
For larger quantities of nutmeg, Soxhlet extraction provides an efficient continuous extraction method. The procedure outlined in Organic Syntheses utilizes 1500 g of crushed nutmeg moistened with ether and extracted for 24-72 hours, yielding 330-364 g of pure this compound after recrystallization. [5] This method is particularly advantageous for processing substantial amounts of plant material, as it continuously washes the solid matrix with fresh solvent, maximizing extraction efficiency.
Table 2: Comparative Analysis of this compound Extraction Methods
| Extraction Method | Solvent Used | Temperature Conditions | Extraction Time | Key Advantages |
|---|---|---|---|---|
| Maceration | Chloroform or Dichloromethane | Room Temperature | 24-48 hours | Simple setup, no specialized equipment needed, minimal thermal degradation |
| Reflux Extraction | Dichloromethane | Solvent Boiling Point | 30 minutes | Rapid extraction, higher yields, efficient for multiple samples |
| Soxhlet Extraction | Diethyl Ether | Solvent Boiling Point | 24-72 hours | Continuous extraction, suitable for large-scale processing, high efficiency |
| Steam Distillation | Water/Steam | 100°C | Varies | Separates essential oils from fixed oils, prevents solvent contamination |
GC-MS analysis serves as the primary method for identifying and quantifying this compound in complex mixtures. This analytical technique combines the separation power of gas chromatography with the detection specificity of mass spectrometry, providing both qualitative and quantitative data. Recent research utilizing GC-MS has confirmed the presence of this compound in nutmeg residue extracts obtained through maceration, with a reported content of 11.23%. [4]
Sample Preparation Protocol:
Identification Criteria:
Melting point analysis provides a rapid, straightforward method for preliminary assessment of this compound purity. Pure this compound exhibits a sharp melting point at 56-57°C, with any deviations indicating the presence of impurities. [1] Experimental studies have reported melting points ranging from 51.5-53.7°C for laboratory-extracted this compound, suggesting varying degrees of purity in the obtained product. [2]
Standardized Protocol:
Beyond GC-MS and melting point determination, several complementary techniques provide additional characterization data for this compound:
Spectroscopic Methods:
Refractive Index Measurement: Pure this compound has a refractive index of 1.4428 at 60°C, which can be used as a secondary purity indicator. [1]
Saponification Value Determination: This quantitative measure determines the number of milligrams of potassium hydroxide required to saponify 1 gram of sample. Pure this compound has a theoretical saponification value of 232, with deviations indicating impurities or different triglyceride profiles. [5]
This compound exhibits several biologically relevant activities that warrant investigation for potential therapeutic applications. While not as extensively studied as other nutmeg components like myristicin, existing research indicates several promising bioactivities:
Studies have demonstrated that this compound possesses significant antioxidant activity, potentially contributing to the overall antioxidant effects observed in nutmeg extracts. [2] This activity is mediated through the scavenging of free radicals and reduction of oxidative stress in biological systems. The antioxidant mechanism may involve interruption of radical chain reactions through hydrogen donation or single electron transfer processes, though the exact molecular pathways require further elucidation.
This compound has shown promising anti-inflammatory effects in both in vitro and in vivo studies. [2] These activities suggest potential applications in managing inflammation-related conditions. The compound appears to modulate inflammatory mediators including cytokines and prostaglandins, though the precise molecular targets and signaling pathways involved remain an active area of research. The observed analgesic properties may be secondary to its anti-inflammatory actions or through independent mechanisms affecting pain perception.
Chloroform extracts of nutmeg containing this compound and myristic acid as principal components have demonstrated potent antibacterial activity against both gram-positive and gram-negative bacteria. [6] This broad-spectrum activity indicates potential for development as natural preservatives or therapeutic agents for bacterial infections. The mechanism of antibacterial action likely involves disruption of microbial membrane integrity, leading to increased permeability and eventual cell death.
Table 3: Documented Bioactivities of this compound and Related Compounds
| Bioactivity | Experimental Model | Proposed Mechanism | Significance |
|---|---|---|---|
| Antioxidant | In vitro chemical assays | Free radical scavenging, increased antioxidant enzyme activity | Potential use in oxidative stress-related disorders |
| Anti-inflammatory | In vivo models | Modulation of inflammatory mediators | Possible application in inflammatory conditions |
| Antibacterial | Bacterial cultures (Gram+ and Gram-) | Membrane disruption, increased permeability | Natural preservative development, antibiotic alternative |
| Acetylcholinesterase Inhibition | In vitro enzyme assays | Mixed competitive-noncompetitive inhibition | Potential cognitive enhancement, Alzheimer's research |
This compound has emerged as a valuable excipient in the development of Solid Lipid Nanoparticles (SLNs) for drug delivery applications. Its favorable melting characteristics (56-57°C) and lipid nature make it suitable for producing stable nanoparticle formulations. Research has demonstrated the successful incorporation of this compound into SLNs composed of hydrogenated soybean phosphatidylcholine (HSPC), this compound (TM), poloxamer 188 (F68), stearylamine, and gelucire 53/10 using hot homogenization-ultrasonication methods. [6]
These This compound-based SLNs have been investigated as carriers for camptothecin, a potent topoisomerase inhibitor, resulting in pH-sensitive cationic PEGylated nanoparticles (PEG-SLNs+). The formulation exhibited desirable drug release profiles with approximately 20% higher release at pH 5.5 compared to physiological pH (7.4), indicating potential for targeted drug delivery to acidic tumor microenvironments or cellular compartments. [6] The particle size and zeta potential changes observed under acidic conditions further confirm the pH-responsive properties of these this compound-containing nanocarriers.
This compound-based SLNs have been successfully employed to co-deliver doxorubicin (DOX) and docosahexaenoic acid (DHA) for enhanced anticancer effects. The synergistic combination leverages DHA's ability to sensitize tumor cells to chemotherapeutic agents while the this compound matrix provides improved drug encapsulation and retention. Experimental results demonstrated a threefold increase in cytotoxic effect on A549 lung cancer cells compared to free drug combinations, with confocal microscopy and flow cytometry confirming enhanced cellular uptake. [6]
The formulation strategy employed hydrophobic ion pairing between cationic DOX and anionic hexadecyl phosphate to increase drug encapsulation efficiency in the lipid matrix. Remarkably, the addition of DHA at 0.4% concentration boosted encapsulation efficiency to over 90% for both amines tested, reaching nearly 100% in formulations containing triethanolamine. [6] This approach effectively addresses the challenge of encapsulating hydrophilic drugs like DOX in lipid-based nanocarriers.
The development of stimuli-responsive SLNs utilizing this compound as a matrix component represents an advanced application in targeted drug delivery. Studies with DOX-loaded SLNs demonstrated significantly different release profiles at varying pH values, with 73% release observed within 1 hour at pH 5 compared to only 38% at physiological pH. [6] This pH-dependent release behavior enables site-specific drug delivery, particularly valuable for cancer therapeutics that benefit from targeted release in acidic tumor microenvironments.
The experimental workflow below illustrates the preparation process for this compound-containing solid lipid nanoparticles for drug delivery applications:
Figure 1: Preparation workflow for this compound-based Solid Lipid Nanoparticles (SLNs)
This compound represents a versatile natural product with significant potential in pharmaceutical applications, particularly in advanced drug delivery systems. The extraction methodologies outlined—especially the maceration technique using chloroform or dichloromethane—provide reliable means to obtain this valuable compound from readily available nutmeg sources. Analytical confirmation through GC-MS, melting point determination, and complementary techniques ensures proper identification and quality assessment for research and development purposes.
The emerging applications of this compound in solid lipid nanoparticles highlight its value in modern pharmaceutical technology, where its lipid properties contribute to improved drug encapsulation, stability, and targeted delivery. The demonstrated pH-sensitive release behavior and synergistic effects with anticancer agents position this compound as a promising excipient for innovative therapeutic formulations. Future research directions should focus on further elucidating this compound's biological activities, optimizing nanoparticle formulations for specific therapeutic agents, and exploring potential applications in nutraceuticals and cosmeceuticals.
Nanostructured Lipid Carriers (NLCs) represent a pivotal evolution in lipid-based drug delivery systems, specifically designed to overcome the limitations of traditional colloidal carriers. As second-generation solid lipid nanoparticles, NLCs utilize a blend of solid and liquid lipids to create an imperfect crystalline structure that enhances drug loading capacity and prevents drug expulsion during storage. The unique matrix architecture of NLCs enables greater encapsulation efficiency, improved stability, and tailored release kinetics for both hydrophobic and hydrophilic active compounds [1]. Among solid lipids, This compound (also known as Dynasan 114) has emerged as a particularly valuable excipient due to its favorable melting point (approximately 56-58°C), biocompatibility, and ability to form stable crystalline structures with enhanced drug incorporation capacity.
The fundamental innovation of NLCs lies in their heterogeneous composition, where the incorporation of liquid lipids into solid lipid matrices creates nanostructures with enhanced payload capacity and stability profiles. This technical advance addresses the primary limitation of first-generation Solid Lipid Nanoparticles (SLNs), which tended to form perfect crystals that could expulse active ingredients during storage. This compound-based NLCs have demonstrated exceptional performance across diverse pharmaceutical applications, including oral drug delivery, transdermal systems, and recently, RNA vaccine delivery, where their thermostability attributes overcome critical cold chain limitations [2] [3]. The following sections provide comprehensive application notes and detailed experimental protocols to facilitate the development and characterization of this compound-based NLCs for research and industrial applications.
Table 1: Core formulation components of this compound-based NLCs
| Component Category | Specific Examples | Function | Concentration Range |
|---|---|---|---|
| Solid Lipid | This compound (Dynasan 114) | Forms crystalline matrix structure; provides stability | 1.0-5.0% (w/v) |
| Liquid Lipids | Squalene, Glyceryl trioleate (GTO), Glyceryl tricaprylate (GTC) | Creates crystal imperfections; enhances drug loading | 0.5-3.0% (w/v) |
| Cationic Lipids | DOTAP, DDAB | Provides positive charge for complexation with nucleic acids | 0.1-1.0% (w/v) |
| Surfactants | Polysorbate 80, Sorbitan monostearate, Poloxamer 188 | Stabilizes nanoparticle formation; controls particle size | 0.5-3.0% (w/v) |
| Cryoprotectants | Sucrose, Trehalose, Lactose | Prevents aggregation during lyophilization | 5-20% (w/v) |
The rational design of this compound-based NLCs requires careful consideration of component compatibility and concentration optimization. This compound serves as the structural backbone of the nanoparticle matrix, providing a stable crystalline foundation with a melting behavior suitable for both hot homogenization processing and physiological stability. The selection of liquid lipids is particularly critical, as their chemical composition, molecular structure, and hydrophilic-lipophilic balance (HLB) significantly impact critical quality attributes of the resulting NLCs [4]. Research demonstrates that liquid lipids with higher drug solubility enhance encapsulation efficiency, while those that reduce crystal perfection improve long-term stability.
The development strategy for this compound NLCs should follow a systematic approach that begins with comprehensive solubility studies of the active pharmaceutical ingredient (API) in various lipid blends. The lipid ratio between this compound and liquid lipid typically ranges from 70:30 to 90:10 (w/w), optimized to create sufficient crystal imperfections for enhanced drug loading while maintaining matrix integrity. Surfactant selection and concentration must be tailored to the intended administration route, with non-ionic surfactants generally preferred for improved biocompatibility. The incorporation of cationic lipids such as DOTAP enables the NLCs to complex with negatively charged nucleic acids (RNA, DNA), expanding applications to vaccine delivery and gene therapy [2]. This electrostatic complexation approach protects genetic material from enzymatic degradation while facilitating cellular uptake.
The hot melt high-pressure homogenization technique represents the gold standard for industrial-scale production of this compound NLCs due to its excellent reproducibility and scalability. This method utilizes controlled thermal and mechanical energy to create uniform lipid nanoparticles with narrow size distribution. The following protocol details the optimized preparation steps:
Step 1: Lipid Phase Preparation - Accurately weigh this compound (3.0% w/v) and liquid lipid (1.0% w/v) into a glass vial. Heat the lipid mixture to 60-65°C (5-10°C above the this compound melting point) with continuous magnetic stirring until a clear, homogeneous melt is obtained. Incorporate the active ingredient (e.g., resveratrol, nitrendipine) into the molten lipid phase and maintain under gentle stirring to ensure complete dissolution [4] [3].
Step 2: Aqueous Phase Preparation - Dissolve the selected surfactant(s) (e.g., 2.0% w/v polysorbate 80 or 1.5% poloxamer 188) in purified water pre-heated to the same temperature as the lipid phase. For cationic NLCs, include DOTAP (0.5% w/v) in the aqueous phase with careful pH adjustment to 6.5-7.0 if necessary [2].
Step 3: Pre-emulsification - Add the hot lipid phase slowly to the hot aqueous phase while using high-shear mixing (Ultra-Turrax at 10,000-15,000 rpm for 3-5 minutes). This creates a coarse pre-emulsion with droplet size typically between 1-10 μm.
Step 4: High-Pressure Homogenization - Process the pre-emulsion through a high-pressure homogenizer (e.g., Microfluidizer) at 500-1,500 bar for 3-5 cycles while maintaining the temperature above the lipid melting point. The increased pressure and shear forces reduce particle size to the nanoscale range (typically 80-200 nm).
Step 5: Cooling and Crystallization - Immediately cool the obtained nanoemulsion to 2-8°C under gentle stirring (500-1,000 rpm) to facilitate lipid recrystallization and NLC formation. The crystallization process typically requires 30-60 minutes to complete.
This protocol yields sterile dispersions suitable for pharmaceutical applications, with particle sizes typically ranging from 80-200 nm and polydispersity indices below 0.3, indicating narrow size distribution. The process parameters (homogenization pressure, cycle number, and cooling rate) can be optimized for specific API requirements and scale of production [4] [1].
Lyophilization represents a critical processing step for enhancing the long-term stability of this compound NLCs, particularly for thermolabile actives like RNA vaccines. The following optimized protocol ensures retention of nanoparticle characteristics post-reconstitution:
Step 1: Cryoprotectant Addition - Add sucrose (10-20% w/v) as a lyoprotectant to the NLC dispersion with gentle stirring until complete dissolution. The optimal sucrose concentration should be determined empirically for each formulation, with higher concentrations (20% w/v) proving more effective for preventing particle size increase post-lyophilization [2].
Step 2: Pre-freezing - Aliquot the cryoprotectant-containing NLC dispersion into glass vials or lyophilization flasks. Freeze at -80°C for 6-12 hours using a controlled rate freezer or conventional freezer. Slow freezing (1°C/min) promotes the formation of optimal ice crystal structure for subsequent sublimation.
Step 3: Primary Drying - Transfer samples to a pre-cooled lyophilizer shelf (-40°C) and initiate primary drying at a chamber pressure of 0.1-0.2 mbar for 24-48 hours. Maintain shelf temperature at -40°C to -30°C during this phase to ensure complete ice sublimation without product collapse.
Step 4: Secondary Drying - Gradually increase shelf temperature to 25°C over 5-10 hours while maintaining low pressure (0.01-0.05 mbar) to remove bound water. The total drying time typically ranges from 36-72 hours depending on fill volume and container type.
Step 5: Characterization and Storage - The resulting lyophilized cake should appear as an elegant, white structure without shrinkage or cracking. Reconstitute with nuclease-free water (for RNA applications) or purified water (for conventional drugs) by gentle manual swirling. Assess critical quality parameters (particle size, PDI, zeta potential, encapsulation efficiency) to confirm maintenance of nanoparticle characteristics [2].
Lyophilized this compound NLCs demonstrate exceptional stability, maintaining their biophysical properties and biological activity for ≥8 months at room temperature and ≥21 months at refrigerated conditions (4°C), making them ideal for stockpiling in pandemic preparedness applications [2].
Comprehensive characterization of this compound NLCs is essential to ensure batch-to-batch consistency, stability, and performance. The following critical quality attributes (CQAs) must be evaluated using validated methodologies:
Particle Size and Polydispersity Index (PDI) - Determine by Photon Correlation Spectroscopy (PCS, also known as Dynamic Light Scattering) using a Malvern Zetasizer or equivalent instrument. Dilute NLC dispersion appropriately with filtered water (0.22 μm) to achieve optimal scattering intensity. Measurements should be performed in triplicate at 25°C. Acceptable criteria: size 80-200 nm, PDI <0.3 indicating narrow size distribution [3].
Zeta Potential - Measure by Laser Doppler Micro-electrophoresis using the same instrument. Dilute samples with 1 mM NaCl solution to maintain constant ionic strength. Perform measurements in triplicate. Zeta potential values >|±30 mV| indicate excellent electrostatic stability, while values >|±20 mV| suggest acceptable physical stability for many pharmaceutical applications [4].
Encapsulation Efficiency (EE) and Drug Loading (DL) - Determine by indirect method using ultrafiltration centrifugation (e.g., Amicon Ultra filters, 10 kDa MWCO). Centrifuge aliquots of NLC dispersion at 10,000 × g for 15-30 minutes. Analyze the free drug concentration in the filtrate using validated HPLC or UV-Vis spectroscopy. Calculate EE% = (Total drug - Free drug)/Total drug × 100% and DL% = (Mass of encapsulated drug / Mass of lipid) × 100% [4].
Crystalline State and Polymorphic Transitions - Characterize using Differential Scanning Calorimetry (DSC). Hermetically seal 5-10 mg of NLC dispersion in aluminum pans. Perform heating scans from 20°C to 80°C at 5-10°C/min under nitrogen purge. Compare thermograms with pure this compound and physical mixtures to identify polymorphic changes and confirm successful NLC formation [4] [3].
Morphological Evaluation - Visualize using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM). For TEM, apply a drop of diluted NLC dispersion to carbon-coated copper grids, stain with 2% phosphotungstic acid, and air-dry before observation. NLCs should appear as spherical, discrete nanoparticles without aggregation [3].
Table 2: Stability performance of this compound NLCs under different storage conditions
| Formulation Type | Storage Condition | Storage Duration | Particle Size Change | PDI Variation | Encapsulation Efficiency Retention |
|---|---|---|---|---|---|
| Liquid NLC (without RNA) | 4°C (refrigerated) | ≥12 months | Minimal increase | <0.05 change | >95% |
| Lyophilized NLC/RNA | 25°C (room temperature) | ≥8 months | Moderate increase after reconstitution | <0.1 change | >90% |
| Lyophilized NLC/RNA | 4°C (refrigerated) | ≥21 months | Minimal increase after reconstitution | <0.05 change | >95% |
| Lyophilized NLC/RNA | 40°C (accelerated) | 3 months | Significant increase after reconstitution | >0.2 change | 85-90% |
This compound-based NLCs demonstrate exceptional thermostability that addresses critical cold chain limitations associated with conventional lipid nanoparticle systems. Research evidence confirms that liquid NLC dispersions (without complexed RNA) maintain consistent particle size and composition for ≥1 year when stored at refrigerated conditions (4°C) [2]. This extended stability enables strategic stockpiling of the delivery platform for rapid response to emerging health threats, where pathogen-specific RNA can be rapidly produced and complexed with pre-manufactured NLCs.
For RNA vaccine applications, the lyophilization capability of this compound NLCs represents a transformative advancement. When complexed with RNA and lyophilized with appropriate cryoprotectants (10-20% sucrose), these systems retain their biophysical properties and biological activity for ≥8 months at room temperature (25°C) and ≥21 months under refrigeration (4°C) [2]. This remarkable stability profile significantly reduces dependency on frozen storage infrastructure (-20°C to -70°C) that currently limits vaccine distribution in resource-limited settings. The thermostable NLC/RNA vaccine platform thus has potential to revolutionize pandemic response capabilities and enable more equitable global vaccine access.
The therapeutic efficacy of this compound NLC formulations has been demonstrated across multiple drug classes and administration routes. In transdermal delivery studies, both SLN and NLC formulations enriched with this compound significantly controlled hypertension in DOCA-induced hypertensive rat models from the first hour of administration (p < 0.05) [3]. The NLC-based gels demonstrated enhanced efficacy compared to oral drug administration, with sustained release profiles over 24 hours and reduced dosing frequency.
In RNA vaccine applications, lyophilized and reconstituted Zika NLC/saRNA vaccines induced neutralizing antibody titers identical to freshly complexed, un-lyophilized vaccines at equivalent doses (1 μg) in C57BL/6 mice [2]. This confirmation that the lyophilization and reconstitution processes do not compromise immunogenicity is critical for practical implementation of thermostable RNA vaccines. Similarly, NLC complexed with ovalbumin (OVA) mRNA demonstrated maintained protection against RNase degradation and appropriate biophysical characteristics post-lyophilization, confirming the platform versatility for different RNA types.
The RNA vaccine delivery application of this compound NLCs represents one of the most technologically significant advances in the field. The system utilizes a precisely formulated composition containing this compound as the solid lipid, squalene as the liquid lipid, sorbitan monostearate and polysorbate 80 as surfactants, and DOTAP as cationic lipid [2]. The preparation involves simple mixing of pre-manufactured NLC with vaccine RNA, allowing spontaneous complex formation through electrostatic interactions between the positively charged DOTAP and negatively charged RNA backbone.
This technology demonstrated remarkable success with a Zika virus vaccine candidate, where the next-generation Zika NLC/saRNA vaccine induced high levels of neutralizing antibodies and protected mice against viral challenge [2]. After lyophilization with 10% sucrose as lyoprotectant, the vaccine retained complete immunogenicity, with no difference in neutralizing antibody response between lyophilized/reconstituted and freshly complexed vaccines. This proof-of-concept validates the platform's potential for both pandemic response and routine immunization in settings with limited cold chain infrastructure.
This compound NLCs have shown exceptional performance in transdermal delivery of cardiovascular drugs such as nitrendipine (NDP). Comparative studies between SLN and NLC formulations for transdermal NDP delivery demonstrated that both carbopol SLN (A1) and carbopol NLC (B1) gels significantly controlled hypertension from the first hour of application (p < 0.05) in DOCA-induced hypertensive rats [3]. The systems provided sustained drug release over 24 hours, with the sustained effect being more pronounced with the SLN and NLC gel formulations compared to conventional formulations.
The mechanistic advantage of this compound NLCs in transdermal applications relates to their occlusive properties on skin surface, promoting hydration of the stratum corneum and creating enhanced pathways for drug penetration. Additionally, the lipid similarity to skin constituents facilitates interaction with the stratum corneum lipid matrix, potentially enabling targeted delivery to cutaneous structures with reduced systemic exposure and improved safety profiles.
This compound-based Nanostructured Lipid Carriers represent a versatile, robust platform for advanced drug delivery and vaccine development. Their unique structural advantages over first-generation solid lipid nanoparticles include enhanced drug loading capacity, reduced drug expulsion during storage, and improved stability profiles. The documented ability of this compound NLCs to maintain stability for extended periods at refrigerated and room temperature conditions, particularly when lyophilized, addresses critical challenges in global medicine distribution and pandemic preparedness.
Future development directions for this compound NLC technology include precision surface engineering for active targeting, integration of stimuli-responsive components for triggered release, and expansion into combination therapy approaches. While manufacturing scale-up and regulatory pathway definition remain considerations for widespread implementation, the existing evidence base supports significant potential for this compound NLCs to transform pharmaceutical product development across multiple therapeutic areas. The protocols and application notes provided in this document offer a robust foundation for researchers to exploit this promising technology platform.
The following diagram outlines the core experimental procedure for isolating and purifying trimyristin from nutmeg.
This process is a solid/liquid extraction followed by recrystallization [1]. The principle of "like dissolves like" is key: non-polar diethyl ether extracts the non-polar this compound, while polar acetone is used to purify it by recrystallization [1].
Here are solutions to frequently encountered problems during the this compound crystallization process.
| Problem & Phenomenon | Root Cause | Solution |
|---|---|---|
| Low Yield [1] [2] | Incomplete extraction or premature crystallization loss. | Ensure nutmeg is finely powdered [2]. Pre-moisten nutmeg with ether before main extraction [2]. Chill filtrate thoroughly during recrystallization. |
| Oil Formation Instead of Crystals [1] [2] | Overly rapid cooling causes the this compound to supercool as an oil. | Cool the solution slowly initially, then place in an ice bath. Mechanically stir the solution during cooling [2]. |
| Depressed or Broad Melting Point [1] | Product impurities from incomplete removal of nutmeg oils. | Ensure adequate washing with ice-cold acetone during vacuum filtration [1]. Perform a second recrystallization from hot solvent. |
| Colored or Impure Product | Co-extraction of colored compounds from nutmeg. | Use a decolorizing agent (e.g., activated carbon) during the recrystallization step. Ensure thorough washing with cold fresh solvent [1]. |
Q1: What are the specific functions of diethyl ether and acetone in this process? Diethyl ether serves as the extraction solvent due to its non-polarity, which matches that of this compound ("like dissolves like"), allowing it to pull the compound from the solid nutmeg powder [1]. Acetone, being more polar, is used as the recrystallization solvent because this compound is highly soluble in hot acetone but much less soluble in cold acetone, creating the ideal conditions for purification via crystallization [1].
Q2: Why is a RotoVap used instead of simple evaporation? The RotoVap (Rotary Evaporator) is a form of vacuum distillation that removes the diethyl ether solvent more safely and efficiently [1]. By reducing the pressure, it lowers the boiling point of the solvent, preventing the need for high heat that could degrade the thermally sensitive this compound. It also allows for the recovery of the expensive solvent [1].
Q3: How is the purity of the final this compound crystals assessed? The primary method is melting point analysis [1]. Pure this compound has a literature melting point of 54–55°C [2]. If the experimental melting point is significantly lower (depressed) or occurs over a broad range, it indicates the presence of impurities [1].
Q4: What is the typical expected yield? Based on established procedures, the yield of pure, recrystallized this compound can range from 330 to 364 grams per 1500 grams of nutmeg [2]. The percent recovery will, of course, be lower after factoring in the weight of the crude product and losses during purification.
Here are answers to common questions about purity challenges:
Q: Why is the yield of my purified trimyristin lower than expected?
Q: My HPLC analysis shows unexpected peaks. What should I do?
Q: How can I make my purity analysis method more robust?
A stable HPLC method is critical for accurate purity assessment. The table below summarizes common symptoms, causes, and solutions for retention time shifts [1].
| Symptom | Likely Cause | Recommended Corrective Action |
|---|---|---|
| All peaks shifted in same direction | Flow rate variation, column temperature fluctuation, instrument settings changed | Verify flow rate empirically; check for leaks; replace worn pump seals; ensure column thermostat is on [1]. |
| All peaks elute early (near void volume) | Phase dewetting (column collapse) from high aqueous mobile phase | Use a column designed for high aqueous content (>95%); restore column with stronger solvent [1]. |
| Early eluting peaks shifted | Sample solvent incompatible with mobile phase; guard column saturation; column contamination | Re-constitute sample in starting mobile phase; replace guard column; flush analytical column to clean [1]. |
| Random peaks shifted | Sample matrix interference; mismatch between sample and mobile phase pH; column aging | Adjust sample pH to match mobile phase; perform additional sample cleanup; flush or replace column [1]. |
If you are formulating this compound, compatibility with excipients is crucial. The following workflow, adapted from a stability study, uses spectroscopy and chemometrics to detect interactions [4]. This is a proactive way to identify purity risks before formal stability studies.
Experimental Protocol:
For researchers developing or transferring methods, adopting a modern Analytical Procedure Lifecycle Management approach is critical. The following workflow, based on ICH guidelines Q2(R2) and Q14, ensures methods are robust, reliable, and maintainable [3].
Emerging technologies can significantly accelerate process development for purity improvement. Self-optimizing programmable chemical synthesis systems integrate robotics with real-time analytics (like HPLC, Raman, NMR) to create a closed-loop optimization engine [5].
Q1: What are the key factors when choosing a solvent for trimyristin in SLN preparation? The primary considerations are the solvent's ability to dissolve this compound and the drug, and its subsequent removability during processing. Key factors include:
Q2: Which solvents are commonly used for dissolving this compound in research? Researchers typically use a blend of a primary solvent for the lipid and a water-miscible solvent to aid in emulsion formation. The following table summarizes solvents cited in recent experimental protocols:
| Solvent Type | Example Solvents | Role in Formulation | Key Characteristics & Considerations |
|---|---|---|---|
| Primary Lipid Solvent | A blend of Labrasol and Cetyl Palmitate [1] | Forms the lipid core of the nanoparticle. | Labrasol (a liquid lipid) is often mixed with a solid lipid to create an imperfect crystal lattice for higher drug loading [1]. |
| Water-Miscible Organic Solvent | Ethanol, Isopropanol, Acetone (in general practice) | Dissolves the lipid/drug mix and facilitates mixing with the aqueous phase. | Must be miscible with water [2]. Lower viscosity solvents like acetonitrile can reduce backpressure if used in processing, but are less common in SLN preparation [3]. |
| Aqueous Solvent | Water (HPLC or MS grade) [2] | Forms the continuous phase of the emulsion. | Must be high-purity to prevent contamination and instability. Often contains surfactants like Polysorbate 20 [1]. |
Q3: A common problem is the precipitation of this compound or the drug during solvent mixing. How can this be troubleshooted? Precipitation often occurs due to a mismatch in the polarity or temperature of the organic and aqueous phases.
Q4: How is the solubility of a drug in this compound and associated solvents experimentally determined? For solid lipids like this compound, an unconventional method is required. Here is a detailed protocol based on current research:
Experimental Protocol: Drug Solubility in Lipids [1]
For liquid lipids and surfactants, a saturation shake-flask method is used, where an excess of drug is added to the solvent, vortexed, incubated at 37°C, and centrifuged, with the supernatant analyzed for concentration [1].
The following diagram illustrates the logical workflow for developing and optimizing a this compound-based SLN formulation, integrating the solvent selection and troubleshooting principles above.
For researchers, here is a consolidated procedure based on classical and contemporary methods for extracting and purifying trimyristin from nutmeg.
| Step | Parameter | Details |
|---|---|---|
| 1. Extraction | Source Material | 2.0 g to 1500 g of crushed nutmeg or nutmeg powder [1] [2]. |
| Solvent | Dichloromethane or Diethyl ether [1] [2]. | |
| Apparatus & Duration | Reflux apparatus (30 mins for small scale) [1] or specialized continuous extraction setup (24-72 hours for large scale) [2]. | |
| 2. Initial Isolation | Method | Vacuum filtration (Buchner funnel) to remove solid nutmeg residue [1]. |
| Solvent Removal | Evaporation on a hot plate/water bath to obtain solid or oily crude this compound [1] [2]. | |
| 3. Recrystallization | Solvent | 95% Ethyl Alcohol (Ethanol) [1] [2]. |
| Typical Mass Recovery | ~68.6% of the crude mass is typically removed as impurities during this step [1]. | |
| Key Technique | Use mechanical stirring during cooling to prevent oil separation and promote crystal formation [2]. | |
| 4. Purity Analysis | Melting Point | 51.5-53.7°C (for a sample with impurities) [1]; 54-55°C (for a pure product) [2]. |
| Saponification Number | 232 for pure this compound [2]. |
This workflow can be visualized in the following diagram:
Q1: My crude extract is an oil that won't solidify. What should I do? This is a common issue. The oil likely contains impurities like nutmeg olein that inhibit crystallization [2].
Q2: The melting point of my final product is lower and has a wider range than the literature value. A depressed and broad melting point is a classic indicator of residual impurities [1].
Q3: The mass recovery after recrystallization is very low. How can I improve yield without sacrificing purity?
Q4: Are there greener alternatives to dichloromethane or diethyl ether for extraction? Yes, recent research has explored more environmentally friendly solvent systems.
For professionals in drug development, advanced chromatographic methods are essential for rigorous purity analysis.
| Technique | Column | Mobile Phase & Gradient | Detection | Key Application |
|---|---|---|---|---|
| HPLC-MS [4] | Lipak (mixed-mode) | Gradient: MeOH/EtOH (60/40 to 10/90% in 10 min) with 10 mM AmFm & 0.05% FA. | ESI-SIM: [M+NH₄]⁺ adducts (e.g., m/z 741 for this compound). | High-resolution separation and mass confirmation of triglycerides in a mixture. |
| SFC / CE [5] | Chiral Stationary Phases | Varies based on application. | UV, MS, etc. | Enantiomeric separation and analysis, crucial for chiral drug development. |
The logical process for method selection and problem diagnosis in an analytical context can be summarized as follows:
Q1: What is the expected melting point for pure trimyristin? The documented melting point for pure this compound is 56–57 °C [1].
Q2: What does a broad or depressed melting point range indicate? A broad range (e.g., 51-55°C) or a range that is lower than expected signifies that your sample contains impurities [2]. The more impure the sample, the broader and more depressed the melting range will be.
Q3: My sample didn't crystallize after cooling. What should I do? This is often due to the absence of nucleation sites. Try scratching the inside of the flask gently with a glass rod or seeding the solution by adding a tiny crystal of pure this compound to induce crystallization.
Q4: Why is recrystallization a critical step? Recrystallization is the primary method for purifying a solid compound. It separates the desired product from co-extracted impurities dissolved in the solvent, significantly increasing the purity and sharpness of the melting point [2].
The following table outlines common issues, their probable causes, and recommended solutions.
| Observed Issue | Potential Causes | Solutions & Recommendations |
|---|
| Low & Broad Melting Point (e.g., 51.5-53.7°C [2]) | • Incomplete removal of solvents or oily impurities. • Insufficient recrystallization. • Residual nutmeg oils (like myristicin) in the sample. | • Ensure adequate drying time after recrystallization. • Perform a second recrystallization from a suitable solvent like acetone or ethanol. • Use vacuum filtration effectively to wash crystals with cold solvent. | | Sample Doesn't Melt | • Instrument error or incorrect temperature setting. • The compound has decomposed. | • Calibrate the melting point apparatus. • Verify the sample is this compound (stable under normal conditions). | | Oily Residue After Heating | • Sample decomposition due to rapid heating. • Presence of significant low-melting-point impurities. | • Use a slower heating ramp (e.g., 1-2°C per minute) near the expected melting point. • Improve initial purification through recrystallization. | | Low Mass Yield | • Inefficient extraction from nutmeg. • Loss of product during transfer or filtration. • Over-use of wash solvent. | • Ensure nutmeg is finely ground. • Use appropriate reflux and filtration techniques. • Use minimal, cold solvent for washing crystals. |
This is a common introductory-level organic chemistry experiment for isolating this compound [1].
Workflow Overview
The following diagram illustrates the key steps in the extraction and purification process.
Procedure Details
This method uses a less hazardous solvent mixture and can be performed under reflux conditions [3].
The table below summarizes key quantitative data for easy comparison during your analysis.
| Parameter | Value / Range | Notes & Context |
|---|---|---|
| Melting Point (Pure) | 56–57 °C | Standard reference value for highly pure this compound [1]. |
| Melting Point (Impure) | 51.5–53.7 °C | Example from an experiment, indicating presence of impurities [2]. |
| Typical Yield (Crude) | ~0.478 g | From 2.0 g of ground nutmeg before recrystallization [2]. |
| Typical Yield (Purified) | ~0.150 g | From 2.0 g of ground nutmeg after recrystallization [2]. |
| Mass Fraction in Nutmeg | 20–25% | Reported typical content in dried, ground nutmeg [1]. |
Here are answers to some frequently asked questions about trimyristin isolation.
Q1: What is the expected melting point of pure this compound, and what does a different melting point indicate? The reported melting point of pure this compound is 56–57°C [1]. A lower or broader melting point range in your product indicates the presence of impurities. This is a common issue if the recrystallization step is not optimized. The sample should be washed with cold solvent (e.g., ethanol) and recrystallized again to improve purity [2] [3].
Q2: What are the best solvents for extracting and recrystallizing this compound? this compound is soluble in a range of organic solvents but insoluble in water.
Q3: My yield is lower than expected. What could be the cause? Low yields can stem from several points in the procedure:
The table below outlines specific problems, their likely causes, and recommended solutions.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Low Yield | Incomplete extraction; nutmeg too coarse [3] | Grind nutmeg to a fine powder (e.g., No. 40 powder); extend extraction time [3] |
| Using inefficient solvent system at low temperature [4] | Use reflux conditions with ethyl acetate/ethanol/water system; or switch to ether/DCM [4] | |
| Low Purity / Impure Product | Ineffective recrystallization or washing [2] | Recrystallize from 95% ethanol; wash crystals thoroughly with small portions of cold ethanol [3] |
| Product "oiling out" during cooling [3] | Stir mixture mechanically during recrystallization cooling to promote crystallization [3] | |
| High Solvent Retention | Inadequate drying [2] | Extend drying time of crystals under vacuum or at room temperature [2] |
Here are two validated methods for isolating this compound from nutmeg.
This classic protocol from Organic Syntheses is a high-yield benchmark [3].
This method uses a less hazardous solvent mixture, though it requires reflux for good yield [4].
The diagram below maps the key steps and decision points for a standard this compound isolation, incorporating troubleshooting advice.
Here are the core concepts you'll need for creating professional diagrams:
| Feature | Description | Key Applications |
|---|---|---|
| HTML-like Labels [1] | Use HTML tags within <> delimiters for multi-line, multi-style text labels [1]. |
Format text within a node (e.g., bold headers, colored text, multiple lines) [2]. |
shape=plain [1] |
Best for HTML-like labels; node size is determined entirely by the label content, with no extra border or margin [1]. | Creating nodes that are simple text containers for workflows and pathways. |
| Brewer Color Schemes [3] [4] | Provides coordinated color palettes (e.g., oranges9, set39). Reference colors by index (e.g., colorscheme=set39 fillcolor=1) [3] [4]. |
Applying consistent, professional color palettes across all diagrams. |
To meet the project's requirements, apply the features as follows:
style=filled, explicitly set the fontcolor to ensure high contrast against the fillcolor [5]. With HTML-like labels, use the tag to set the color of specific text pieces [2].color or fillcolor, the Brewer schemes (e.g., colorscheme=set39) offer a simpler way to ensure visual harmony [4].labeldistance attribute on edges to control the positioning of the edge label, ensuring a clear gap [5].Below is a sample DOT script that incorporates these features, demonstrating a troubleshooting workflow.
This approach creates a clear, well-formatted diagram suitable for a technical guide. The key is combining shape=plain with HTML-like labels for maximum control over node content and using colorscheme for professional color choices.
The table below summarizes the analytical techniques for this compound identification and purity assessment found in the available literature.
| Analytical Technique | Purpose | Experimental Protocol Summary | Key Parameters / Findings |
|---|---|---|---|
| Thin Layer Chromatography (TLC) [1] | Identity confirmation and purity analysis | Stationary phase: TLC plate; Mobile phase: not specified in detail; Detection: Visual analysis under UV light | Used to distinguish purified this compound from myristic acid [1]. |
| Melting Point Determination [1] | Purity assessment | The melting point of the isolated crystal is determined using a melting point apparatus. | The sharp, characteristic melting point distinguishes this compound from myristic acid [1]. |
| Extraction & Crystallization [1] | Isolation and purification | 1. Nutmeg is finely ground. 2. Extraction with diethyl ether. 3. Solvent is removed via evaporation to obtain crude this compound. 4. Purification via crystallization from acetone [1]. | This is the primary method for obtaining the sample for subsequent analysis [1]. |
Here are solutions to some common experimental challenges based on the information available.
1. How can I distinguish this compound from myristic acid in my sample?
2. What should I do if the yield of this compound from nutmeg is low?
The diagram below outlines the key stages for isolating this compound from nutmeg and analyzing its purity.
Please note that the information from the search results is foundational but not sufficient for a full analytical method validation as per ICH guidelines.
What is the melting point of trimyristin? The melting point of pure this compound is reported to be 56–57 °C [1]. This is a key physical property to monitor during processing and storage, as changes can indicate polymorphic transitions.
How does this compound's stability compare to other lipid excipients? Evidence suggests this compound exhibits superior stability. One study found that solid lipid microparticles (SLMs) made from this compound showed no remarkable polymorphic transition at 37°C, unlike SLMs made from glyceryl distearate (GDS) or glyceryl monostearate (GMS). This stability helped maintain the intended distribution and release of a model protein [2].
Does blending with liquid lipids affect this compound stability? Yes, in Nanostructured Lipid Carriers (NLCs), the type and amount of liquid lipid blended with this compound significantly impact stability. Increasing the liquid lipid content can reduce crystallization and melting points of the lipid matrix, which may enhance dispersion stability but also accelerate the polymorphic transformation rate [3]. The chemical structure and Hydrophilic-Lipophilic Balance (HLB) of the liquid lipid are critical factors for stable formulation [3].
What are the key stability-indicating parameters to monitor? You should routinely monitor the following critical quality attributes (CQAs) [3] [2]:
The following workflow outlines a general approach for investigating the stability of this compound-based formulations. The table below it summarizes quantitative findings from key studies.
Table 1: Summary of Key Stability Findings from Research
| Formulation Type | Key Finding | Experimental Condition | Quantitative Result / Observation | Reference |
|---|---|---|---|---|
| Solid Lipid Microparticles (SLMs) | Superior polymorphic stability compared to GDS and GMS. | Storage at 37°C | No remarkable polymorphic transition was detected in this compound SLMs. | [2] |
| Nanostructured Lipid Carriers (NLCs) | Liquid lipid type and concentration critically affect stability. | 6-month storage stability study | Liquid lipids with higher surfactant properties (e.g., PCG/Labrasol) produced NLCs with the smallest particle size and best stability. | [3] |
| This compound (Pure) | Fundamental physical property for stability assessment. | Standard condition | Melting point: 56–57 °C. | [1] |
Problem: Particle Growth or Aggregation
Problem: Drop in Entrapment Efficiency (EE) During Storage
Problem: Physical Instability (e.g., Caking, Sedimentation)
For researchers in drug development, several novel compounds targeting severe hypertriglyceridemia (sHTG) are in clinical trials. The table below summarizes key data for these emerging biological therapies and a new triple-receptor agonist [1] [2].
| Drug Name | Mechanism of Action | Therapeutic Target | Reported Efficacy (Key Metrics) | Development Status |
|---|---|---|---|---|
| Olezarsen | Antisense oligonucleotide (ASO) inhibiting apo C-III synthesis | apo C-III | Significant reduction in TG levels [1] | Recently approved in the US [1] |
| Plozasiran | Small-interfering RNA (siRNA) inhibiting apo C-III synthesis | apo C-III | Significant reduction in TG levels [1] | Phase 3 trials [1] |
| Zodasiran | Small-interfering RNA (siRNA) inhibiting ANGPTL3 synthesis | ANGPTL3 | Decreased TG levels in patients with moderate HTG [1] | In development [1] |
| Pegozafermin | Fibroblast growth factor 21 (FGF21) analog | FGF21 receptor | Candidate for treatment of sHTG [1] | In development [1] |
| DR10624 | Single-molecule triple agonist (FGF21, GLP-1, Glucagon receptors) | Multiple pathways | ~65-75% reduction in TG; ~64% reduction in liver fat [3] [2] | Phase 2 trial [3] |
The most detailed recent data comes from a Phase 2 trial of DR10624. The following methodology and results can serve as a reference for experimental design [3] [2].
Based on the mechanisms of the drugs discussed, here are diagrams visualizing the targeted signaling pathway and a generalized experimental workflow for clinical evaluation.
The diagram illustrates the metabolic pathway of Triglyceride-Rich Lipoproteins (TRLs) and the points targeted by emerging therapies [1].
Diagram: Key targets of emerging therapies in triglyceride-rich lipoprotein (TRL) metabolism. RNA-based inhibitors (blue, yellow) reduce LPL inhibition, while FGF21 analogs and triple agonists (green, red) enhance LPL activity through broader metabolic effects [1].
This workflow outlines the general structure of a clinical trial for evaluating a new lipid-lowering therapy, reflecting the design used in the DR10624 study [3].
Diagram: Generalized workflow for a 12-week clinical trial of a lipid-lowering therapy, from screening and randomization to endpoint analysis.
| Model Drug | Trimyristin Nanoemulsion (µg/mg) | Solid this compound Nanoparticles (µg/mg) | α-form Tristearin Nanoparticles (µg/mg) | Crystalline Cholesteryl Myristate Nanoparticles (µg/mg) |
|---|---|---|---|---|
| Betamethasone-17-valerate | 0.4 | 13.0 | 1.7 | 0.6 |
| Carbamazepine | 40.0 | 35.0 | 1.6 | 3.8 |
| Diazepam | 55.0 | 50.0 | 20.0 | 17.0 |
| Flufenamic acid | 39.0 | 35.0 | 0.9 | 3.9 |
| Griseofulvin | 7.0 | 5.0 | 0.5 | 0.7 |
| Ibuprofen | 46.0 | 40.0 | 1.4 | 3.2 |
| Retinyl palmitate | Not loadable | Not loadable | Not loadable | Not loadable |
| Ubidecarenone | Not loadable | Not loadable | Not loadable | Not loadable |
Data adapted from Rosenblatt and Bunjes (2017) [1] [2] [3]. Values are approximate and represent the mass of drug loaded per mass of lipid nanoparticles.
The data reveals several critical points for formulation scientists:
The comparative data was generated using a passive drug loading technique, which is considered an efficient way to determine the true solubilization capacity of a colloidal system without risking overloading [3].
Key Steps and Rationale:
The findings suggest that for many poorly soluble drugs, This compound nanoemulsions are a promising starting point in formulation development due to their high loading potential. However, the exceptional loading of betamethasone-17-valerate in solid this compound highlights that solid lipid nanoparticles can be superior for specific drug-carrier pairs, likely due to unique molecular interactions and the creation of a solid solution [1].
The passive loading method itself is a valuable tool for efficiently screening carrier systems without the need to prepare multiple loaded batches, saving time and scarce drug compounds in early development stages [3].
For researchers, quantitative data and specific methodologies are crucial. The following table summarizes key experimental findings and protocols from the literature.
| Aspect | Experimental Findings & Protocols |
|---|
| Trimyristin SLN/NLC Performance | - Drug Model: Resveratrol [1]
The production pathways for SLNs/NLCs and PNPs are distinct, primarily differing in the core material and the methods used to form the nanoparticles. The diagrams below illustrate the two main workflows.
The core analytical method identified is an Ultra-Fast Liquid Chromatography (UFLC) technique developed for the estimation of trimyristin in both pure form (API) and poly-herbal Ayurvedic formulations. The table below details the validation parameters and experimental data as per the study [1] [2].
| Parameter | Experimental Condition / Result |
|---|---|
| Analytical Technique | Ultra-Fast Liquid Chromatography (UFLC) |
| Objective | Estimation of this compound in API & poly-herbal formulations |
| Mobile Phase | Dichloromethane:Acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Retention Time | ~0.905 minutes |
| Linearity Range | 10 - 90 μg/mL |
| Correlation Coefficient (r²) | 0.9993 |
| Precision (% RSD) | < 2% |
| Detection Limit (LOD) | 4.58 μg/mL |
| Quantitation Limit (LOQ) | Data in source (not fully extracted) |
| Accuracy (% Recovery) | 98.3 - 101.6% |
This method is reported to be simple, specific, precise, accurate, and sensitive enough for the routine analysis of formulations like Poweromin tablet and Makaradhwaj vatti in a time- and cost-effective manner [2].
Here are the detailed experimental workflows for the key procedures cited in the comparison.
The following workflow outlines the key steps of the UFLC method development and validation [1]:
An alternative method for extracting this compound from nutmeg uses a solvent system of ethyl acetate, ethyl alcohol, and water (4.5:4.5:1, v/v/v) [3].
It's worth noting that other analytical techniques like Evaporative Light Scattering Detection (ELSD) [1] [4] and GC-MS [4] are mentioned in the context of triacylglycerol or fatty acid analysis, but the search results do not provide full validation data for this compound using these methods.
The table below summarizes key pathogens and assessment methods from recent studies on alternative antimicrobials, which align with the approaches you would likely use for trimyristin.
| Antimicrobial Agent | Target Pathogens | Key Assessment Methods | Quantitative Activity Metrics |
|---|---|---|---|
| Plant Extract (e.g., Verbascum thapsus) [1] | Bacillus subtilis, Streptococcus pyogenes, Aspergillus niger | Broth dilution, Disk diffusion | Zone of Inhibition (mm), MIC (μg/ml), MBC/MFC (μg/ml) |
| Antimicrobial Coating (Silver vs. MRC) [2] | MRSA, P. aeruginosa, C. albicans | In-vitro microbial challenge post-elution | Microbial Colonization (CFU/device), Log10 Reduction |
| Antimicrobial Peptides (AMPs) [3] | ESKAPE pathogens (e.g., E. coli, S. aureus, K. pneumoniae) | Broth microdilution, Cytotoxicity assays (e.g., hemolysis) | MIC (μM), MBC (μM), Cytotoxicity (IC50) |
| Systematic Plant Screening [4] | Staphylococcus aureus (commonly targeted) | Broth dilution for MIC | MIC (μg/ml) |
Here are more detailed methodologies for the key assays mentioned above, which are standard for evaluating antibacterial activity.
Minimum Inhibitory/Bactericidal Concentration (MIC/MBC)
Disk Diffusion / Zone of Inhibition Assay
Time-Kill Assay (Microbial Challenge)
The following diagram outlines a generalized logical workflow for conducting an antibacterial activity assessment, integrating the protocols described above.
To locate the specific information you need, I suggest the following steps:
"this compound" AND ("antimicrobial" OR "antibacterial")"this compound" AND "MIC""Myristic acid triglyceride" AND "biological activity"
The search results indicate that this compound is used in research in the following ways:
The table below summarizes the available experimental data involving this compound:
| Experimental Context | Reported Finding Related to AChE | Citation |
|---|---|---|
| As a substrate for lipase enzyme activity on a surface | Not an AChE inhibitor; used as a lipid substrate for a different enzyme system [1]. | |
| Neuroprotection study in a rat model | "Upregulated Acetylcholinesterase concentrations" in the brain [2]. |
For the single-molecule study using this compound as a substrate [1], the core methodology is outlined below. This workflow visualizes the key steps researchers used to study enzyme behavior on the this compound surface:
Key Experimental Steps [1]: